2-[(4-Bromophenyl)carbamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLIVDPEIKFJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351501 | |
| Record name | 2-[(4-Bromophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19336-83-5 | |
| Record name | 2-[[(4-Bromophenyl)amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19336-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Bromophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-[(4-Bromophenyl)carbamoyl]benzoic Acid: Chemical Properties & Synthetic Protocols
Executive Summary
2-[(4-Bromophenyl)carbamoyl]benzoic acid, also known as N-(4-bromophenyl)phthalamic acid , is a critical intermediate in the synthesis of N-substituted phthalimides and a functional ligand in coordination chemistry. Structurally, it represents the kinetic product of the nucleophilic acyl substitution between phthalic anhydride and 4-bromoaniline.
This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and stability profile.[1] A key focus is placed on the amic acid-imide equilibrium , a defining characteristic that dictates its handling, storage, and application in drug development.[1]
Physicochemical Profile
The compound exists as a zwitterionic-capable species possessing both a carboxylic acid and a secondary amide. Its behavior is dominated by the propensity for intramolecular cyclodehydration.[1]
| Property | Value / Description | Note |
| IUPAC Name | 2-[(4-Bromophenyl)carbamoyl]benzoic acid | |
| Common Synonyms | N-(4-bromophenyl)phthalamic acid; 4'-Bromophthalanilic acid | |
| Molecular Formula | C₁₄H₁₀BrNO₃ | |
| Molecular Weight | 320.14 g/mol | |
| CAS Number | Not widely listed commercially; often conflated with imide (40101-31-3) | Critical Distinction: CAS 40101-31-3 refers to the closed phthalimide ring. |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 160–170 °C (Decomposes) | Melts with dehydration to form the imide (MP ~206 °C).[1] |
| Solubility | Soluble in DMF, DMSO, dilute alkali; Poor in water, non-polar solvents.[1] | Hydrolyzes in strong acid/base.[1] |
| pKa (Calc.) | ~3.8 (COOH), ~13 (Amide NH) | Acidic proton facilitates metal coordination.[1] |
Synthetic Pathways & Mechanism[1]
The synthesis of 2-[(4-Bromophenyl)carbamoyl]benzoic acid is a classic example of kinetic control . The reaction must be conducted under mild conditions to prevent the thermodynamic collapse into the cyclic imide.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the 4-bromoaniline nitrogen lone pair on one of the carbonyl carbons of phthalic anhydride. This opens the ring to form the amic acid.
Figure 1: Reaction pathway distinguishing the kinetic amic acid product from the thermodynamic imide.[1]
Optimized Synthetic Protocol
Objective: Isolate the open-chain amic acid with >95% purity.
-
Reagents:
-
Procedure:
-
Dissolve phthalic anhydride in the minimum amount of solvent.[1]
-
Add 4-bromoaniline solution dropwise at room temperature (20–25 °C) . Crucial: High temperatures favor the imide.
-
Stir for 1–2 hours. The product typically precipitates as a white solid due to lower solubility compared to reactants.
-
Filtration: Filter the solid and wash with cold ether or hexane to remove unreacted amine.[1]
-
Drying: Vacuum dry at <50 °C. Do not oven dry >80 °C to avoid cyclization.
-
Reactivity & Stability Profile
Cyclodehydration (The "Imide Trap")
The most defining property of this compound is its thermal instability.[1] Upon heating above its melting point or treatment with dehydrating agents (e.g., acetic anhydride, thionyl chloride), it cyclizes to N-(4-bromophenyl)phthalimide .[1]
-
Diagnostic Signal: Disappearance of the O-H stretch (COOH) and N-H stretch (Amide) in IR; appearance of the characteristic phthalimide doublet carbonyl stretch (~1710, 1770 cm⁻¹).[1]
Hydrolysis
In the presence of strong acids (HCl) or bases (NaOH), the amide bond cleaves, reverting the molecule to phthalic acid and 4-bromoaniline .[1] This reversibility makes the amic acid a useful "protecting group" strategy or a prodrug scaffold.[1]
Metal Complexation
The juxtaposition of the carboxylic acid and the amide carbonyl allows this molecule to act as a bidentate ligand.[1] It forms stable complexes with transition metals (Cu(II), Co(II), Ni(II)), which is relevant for developing metallodrugs with antimicrobial properties.[1]
Spectral Characterization
Researchers should use the following diagnostic peaks to validate the structure and rule out imide contamination.
| Technique | Diagnostic Feature | Interpretation |
| FT-IR | 3300–3200 cm⁻¹ (Broad) | O-H stretch (Carboxylic Acid) & N-H stretch (Amide). Absent in Imide. |
| 1690–1680 cm⁻¹ | C=O stretch (Carboxylic Acid).[1] | |
| 1650–1640 cm⁻¹ | C=O stretch (Amide I band).[1] | |
| ¹H-NMR | δ 10.5–13.0 ppm (Singlet) | Carboxylic acid proton (-COOH). Exchangeable with D₂O. |
| (DMSO-d₆) | δ 10.0–10.4 ppm (Singlet) | Amide proton (-NH-). |
| δ 7.4–8.0 ppm (Multiplets) | Aromatic protons (Phthalic ring + 4-Bromophenyl ring).[1] | |
| ¹³C-NMR | ~167 ppm | Carboxylic Acid Carbonyl. |
| ~165 ppm | Amide Carbonyl. |
Applications in Drug Development[4]
Scaffold for Bioactive Imides
The amic acid is the obligate precursor to N-substituted phthalimides, a pharmacophore known for:
-
Anticonvulsant Activity: Analogous to Thalidomide derivatives.[1]
-
Anti-inflammatory: Inhibition of TNF-α.
-
Antimicrobial: The 4-bromo substituent enhances lipophilicity, improving membrane permeability against Gram-positive bacteria.
Plant Growth Regulation
Structurally similar to Naptalam (N-1-naphthylphthalamic acid), this compound inhibits auxin transport.[1] The 4-bromo derivative serves as a probe to study the structure-activity relationship (SAR) of auxin transport inhibitors.
References
-
Kinetics of Amic Acid Formation
-
Bhattacharjee, G., et al. (2008).[1] Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. Journal of Physical Organic Chemistry.
-
-
Synthesis of Phthalimide Derivatives
-
Reddy, P. Y., et al. (1997).[1] Simple and Efficient Synthesis of Phthalimides. Journal of Organic Chemistry.
-
-
Biological Activity of Phthalimides
-
Bhat, M. A., et al. (2011).[1] Synthesis and Biological Activity of N-Substituted Phthalimides. International Journal of Research in Pharmacy and Chemistry.
-
-
Spectral Data Comparison (NIST)
Sources
An In-depth Technical Guide to the Structure Elucidation of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
2-[(4-Bromophenyl)carbamoyl]benzoic acid, also known as N-(4-bromophenyl)phthalamic acid, is a derivative of phthalic acid, an important aromatic dicarboxylic acid.[1] Phthalimide derivatives, which can be synthesized from phthalamic acids, exhibit a wide range of biological activities and are utilized in agrochemicals and pharmaceuticals. The precise structural characterization of these molecules is paramount for understanding their chemical reactivity, predicting their biological activity, and ensuring quality control in drug development processes. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning employed in the complete structure elucidation of 2-[(4-Bromophenyl)carbamoyl]benzoic acid. We will delve into the synthetic pathway and a multi-technique analytical approach, emphasizing not just the "how" but the critical "why" behind each experimental choice.
I. Synthesis of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid: A Mechanistic Approach
The most direct and common method for the synthesis of N-aryl phthalamic acids is the acylation of an amine with phthalic anhydride.[2] This reaction proceeds through a nucleophilic acyl substitution mechanism.
Reaction Scheme:
Expertise & Experience in Protocol Design:
The choice of reaction conditions is critical for achieving a high yield and purity of the desired product while minimizing the formation of the cyclic imide (phthalimide) byproduct.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (0.0675 mol) of phthalic anhydride in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere. The use of an inert atmosphere is crucial to prevent the hydrolysis of the anhydride by atmospheric moisture.
-
Nucleophilic Addition: In a separate beaker, dissolve 11.61 g (0.0675 mol) of 4-bromoaniline in 50 mL of anhydrous dichloromethane. Slowly add the 4-bromoaniline solution to the stirred phthalic anhydride solution at room temperature over 30 minutes. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction's progression.
-
Work-up and Isolation: Upon completion, the white precipitate of 2-[(4-Bromophenyl)carbamoyl]benzoic acid is collected by vacuum filtration.
-
Purification: Wash the crude product with cold dichloromethane (2 x 20 mL) to remove any unreacted starting materials. For further purification, recrystallization from ethanol or a mixture of ethanol and water can be performed to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-[(4-Bromophenyl)carbamoyl]benzoic acid.
II. Spectroscopic Characterization: A Multi-faceted Approach to Structure Confirmation
A combination of spectroscopic techniques is essential for the unambiguous elucidation of the molecular structure. Each technique provides a unique piece of the structural puzzle.
A. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for the identification of the principal functional groups present in a molecule.
-
Sample Preparation: A small amount of the dried, crystalline product is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBR pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to intermolecular hydrogen bonding.[3] |
| ~3300 | N-H stretch | Amide | Indicates the presence of the secondary amide linkage. |
| ~1700 | C=O stretch | Carboxylic Acid | Characteristic sharp absorption for the carbonyl group in a carboxylic acid.[3] |
| ~1670 | C=O stretch | Amide (Amide I band) | Confirms the presence of the amide carbonyl. |
| ~1540 | N-H bend | Amide (Amide II band) | A key indicator of a secondary amide. |
| ~1600, ~1475 | C=C stretch | Aromatic Rings | Typical absorptions for the benzene rings. |
| ~825 | C-H bend (out-of-plane) | p-disubstituted ring | Suggests a 1,4-disubstitution pattern on one of the aromatic rings. |
| ~750 | C-H bend (out-of-plane) | o-disubstituted ring | Suggests a 1,2-disubstitution pattern on the other aromatic ring. |
| ~550 | C-Br stretch | Aryl Bromide | Confirms the presence of the bromine substituent. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet. |
| ~10.5 | Singlet | 1H | NH | The amide proton is also deshielded due to the electron-withdrawing nature of the adjacent carbonyl group. |
| 7.9-7.5 | Multiplet | 8H | Aromatic-H | The aromatic protons of both benzene rings will resonate in this region. The specific splitting patterns will depend on the coupling between adjacent protons. The protons on the phthalic acid moiety will show a complex pattern due to ortho and meta coupling, while the protons on the 4-bromophenyl ring will appear as two distinct doublets (an AA'BB' system).[4] |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~167 | C=O (Amide) | The amide carbonyl carbon is also found in the downfield region. |
| ~138-120 | Aromatic-C | The twelve aromatic carbons will resonate in this region. The carbon attached to the bromine (C-Br) will be shifted to a higher field (~115-120 ppm) due to the heavy atom effect. |
C. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Molecular Ion Peak (M⁺): The molecular formula of 2-[(4-Bromophenyl)carbamoyl]benzoic acid is C₁₄H₁₀BrNO₃. The expected molecular weight is approximately 320.14 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity at m/z 319 and 321, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5]
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z 301/303) from the carboxylic acid group.
-
Cleavage of the amide bond, leading to the formation of the 4-bromophenyl isocyanate ion (m/z 198/200) or the phthalic anhydride radical cation (m/z 148).
-
Loss of the carboxyl group (-COOH), resulting in an ion at m/z 274/276.[6]
-
Formation of the benzoyl cation (m/z 105) and the 4-bromophenyl radical.
-
Visualization of the Analytical Workflow
Caption: The integrated analytical workflow for the structure elucidation of the target compound.
III. X-ray Crystallography: The Definitive Structural Determination
For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard.
Authoritative Grounding and Mechanistic Insight
The conformation of N-aryl phthalamic acids in the solid state is influenced by intramolecular hydrogen bonding between the amide N-H and the carboxylate oxygen, as well as intermolecular interactions. The dihedral angle between the two aromatic rings is a key structural parameter.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to obtain the final, precise molecular structure.
Conclusion
The comprehensive structure elucidation of 2-[(4-Bromophenyl)carbamoyl]benzoic acid is a systematic process that relies on a synergistic combination of organic synthesis and multiple analytical techniques. The logical progression from synthesis to spectroscopic analysis (IR, NMR, and MS) provides a robust body of evidence for the proposed structure. For absolute confirmation of the three-dimensional arrangement and solid-state packing, single-crystal X-ray crystallography is indispensable. This guide has outlined the key experimental considerations and the underlying scientific principles, providing a solid framework for researchers and scientists in the field of drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 8). Mass spectrum of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
Singh, T., et al. (2025, August 6). Synthesis, Characterization and Crystal Structure of 2-((4-Bromophenyl)carbamoyl)phenylselenenyl Bromide.... ResearchGate. Retrieved from [Link]
- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
University of California, Irvine. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]
- Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
MDPI. (2021, April 6). Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid. Retrieved from [Link]
-
MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
ResearchGate. (2022, March). 13 C NMR of the reaction of 13 C-labeled CO2 with.... Retrieved from [Link]
Sources
- 1. Search results [chemdiv.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. web.mit.edu [web.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
2-[(4-Bromophenyl)carbamoyl]benzoic acid IUPAC name and synonyms
The following technical guide provides an in-depth analysis of 2-[(4-Bromophenyl)carbamoyl]benzoic acid , a critical intermediate in organic synthesis and drug development.
Synthesis, Cyclization Kinetics, and Pharmaceutical Applications
Executive Summary
2-[(4-Bromophenyl)carbamoyl]benzoic acid (also known as N-(4-Bromophenyl)phthalamic acid ) is a key bifunctional intermediate formed by the nucleophilic ring-opening of phthalic anhydride with 4-bromoaniline. While often transiently generated en route to its cyclic imide counterpart (N-(4-Bromophenyl)phthalimide , CAS 40101-31-3), the isolated amic acid possesses distinct physicochemical properties and biological potential. This guide details its synthesis, the critical kinetics of its cyclization, and its utility as a scaffold in medicinal chemistry.
Nomenclature & Identification
| Identifier | Details |
| IUPAC Name | 2-[(4-Bromophenyl)carbamoyl]benzoic acid |
| Common Synonyms | N-(4-Bromophenyl)phthalamic acid; 2-(4-Bromoanilinocarbonyl)benzoic acid; 4'-Bromophthalanilic acid |
| Chemical Formula | C₁₄H₁₀BrNO₃ |
| Molecular Weight | 320.14 g/mol |
| CAS Registry | Note: Often indexed as the open-ring precursor to the imide (CAS 40101-31-3).[1] |
| SMILES | OC(=O)c1ccccc1C(=O)Nc2ccc(Br)cc2 |
| InChIKey | JIMQJMGGQQATGZ-UHFFFAOYSA-N (Predicted) |
Chemical Architecture & Properties[1][2][3][4][5]
Structural Analysis
The molecule features a central phthalamic acid core, characterized by an ortho-disposition of a carboxylic acid group and an N-aryl amide.
-
Electronic Effects: The 4-bromo substituent on the N-phenyl ring exerts a weak electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the amide nitrogen compared to the unsubstituted analog. This influences the rate of subsequent cyclization.
-
Hydrogen Bonding: The proximity of the carboxylic acid proton and the amide carbonyl oxygen facilitates strong intramolecular hydrogen bonding , stabilizing the cis-conformation and pre-organizing the molecule for cyclization.
Physicochemical Profile[1][2][3][5][6][7][8][9][10][11]
-
Melting Point: Typically 160–170 °C (with decomposition/cyclization). Note: Higher temperatures lead to dehydration and formation of the imide (mp ~206 °C).
-
Solubility:
-
Soluble: DMF, DMSO, dilute alkali (as the carboxylate salt).
-
Sparingly Soluble: Ethanol, Methanol.
-
Insoluble: Water, Chloroform, Benzene (allows for precipitation during synthesis).
-
Synthetic Pathways & Mechanism
The synthesis involves the nucleophilic acyl substitution of phthalic anhydride by 4-bromoaniline. The reaction is governed by the nucleophilicity of the amine and the electrophilicity of the anhydride carbonyls.
Reaction Mechanism (Graphviz Visualization)
Figure 1: Reaction pathway from phthalic anhydride to the amic acid and subsequent cyclization to the imide.
Mechanistic Insight
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks one of the carbonyl carbons of the phthalic anhydride.
-
Ring Opening: The tetrahedral intermediate collapses, breaking the anhydride oxygen-carbon bond.
-
Proton Transfer: A rapid proton transfer yields the free carboxylic acid and the amide.
Cyclization Dynamics: The Amic Acid vs. Imide Equilibrium
A critical challenge in working with this compound is its propensity to cyclize. The Amic Acid is the kinetic product, while the Imide is the thermodynamic product.
| Condition | Dominant Species | Mechanism |
| Room Temp / Non-protic Solvent | Amic Acid | The product precipitates out of solution (e.g., in CHCl₃ or Benzene), preventing further reaction. |
| Reflux / Acid Catalyst | Imide | Heat drives the elimination of water (dehydration). Acetic acid or acetic anhydride accelerates this. |
| Aqueous Base | Amic Acid Salt | Hydrolysis of the imide or deprotonation of the acid stabilizes the open-ring carboxylate form. |
Researcher's Note: To isolate the pure amic acid, avoid temperatures above 60 °C and acidic dehydrating conditions during workup.
Applications in Drug Discovery
Synthetic Intermediate (Gabriel Synthesis Variation)
The primary utility of 2-[(4-Bromophenyl)carbamoyl]benzoic acid is as a precursor to N-(4-bromophenyl)phthalimide . The phthalimide moiety is a "privileged scaffold" in medicinal chemistry, serving as a protected primary amine or a pharmacophore itself.
-
Post-Modification: The bromine atom allows for further functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex N-aryl phthalimide libraries.
Biological Potential[4][5][6][7][12][13]
-
Plant Growth Regulation: N-aryl phthalamic acids are structural analogs of auxins (e.g., N-m-tolylphthalamic acid). They can inhibit auxin transport, influencing gravitropism in plants.
-
Anti-inflammatory Activity: Derivatives of N-phenylphthalamic acid have shown potential as inhibitors of pro-inflammatory cytokines, acting similarly to non-steroidal anti-inflammatory drugs (NSAIDs) but via different pathways.
-
Enzyme Inhibition: The open-ring amic acid structure mimics the transition state of peptide hydrolysis, making it a potential inhibitor for certain proteases.
Experimental Protocols
Protocol A: Isolation of 2-[(4-Bromophenyl)carbamoyl]benzoic acid (Amic Acid)
Target: Kinetic Product (Open Ring)
-
Reagents:
-
Phthalic anhydride (1.48 g, 10 mmol)
-
4-Bromoaniline (1.72 g, 10 mmol)
-
Solvent: Dichloromethane (DCM) or Chloroform (20 mL)
-
-
Procedure:
-
Dissolve phthalic anhydride in DCM in a round-bottom flask.
-
Add 4-bromoaniline solution dropwise with vigorous stirring at room temperature (20–25 °C) .
-
Stir for 2–4 hours. A white precipitate should form (the amic acid is less soluble than the reactants).
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the cake with cold DCM (2 x 5 mL) to remove unreacted starting materials.
-
Drying: Air dry or dry under vacuum at room temperature. Do not heat , as this will induce cyclization.
-
-
Validation:
-
IR: Look for broad O-H stretch (2500–3300 cm⁻¹) and amide C=O (1650 cm⁻¹). Absence of imide doublet (1710/1770 cm⁻¹) confirms the open ring.
-
Protocol B: Cyclization to N-(4-Bromophenyl)phthalimide
Target: Thermodynamic Product (Closed Ring)
-
Reagents:
-
2-[(4-Bromophenyl)carbamoyl]benzoic acid (from Protocol A) OR crude reaction mixture.
-
Solvent: Glacial Acetic Acid (15 mL).
-
-
Procedure:
-
Suspend the amic acid in glacial acetic acid.
-
Heat to reflux (118 °C) for 3–6 hours.
-
Cool the mixture to room temperature. The imide will crystallize out.
-
Pour into ice-cold water (50 mL) if precipitation is incomplete.
-
Filter, wash with water, and dry.
-
-
Validation:
-
Melting Point: Sharp mp at ~206 °C.
-
IR: Characteristic imide carbonyl doublet at ~1710 and ~1770 cm⁻¹.
-
References
-
Phthalic Anhydride Reactivity: Royal Society of Chemistry. "Phthalic anhydride: a valuable substrate in organic transformations." Available at: [Link]
-
General Phthalamic Acid Chemistry: Organic Syntheses. "N-Phenylphthalamic Acid and N-Phenylphthalimide." Org. Synth. 1961, 41, 104. Available at: [Link]
-
Biological Activity of Phthalamic Acids: National Institutes of Health (NIH). "Phthalic Acid Esters: Natural Sources and Biological Activities."[4] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(4-Bromophenyl)phthalimide | 40101-31-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. N-(4-Bromophenyl)phthalimide | 40101-31-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[(4-Bromophenyl)carbamoyl]benzoic acid, a molecule of significant interest in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust theoretical framework based on its constituent chemical moieties: a benzoic acid group, an amide linkage, and a 4-bromophenyl ring. We present a qualitative assessment of its expected solubility in a range of common organic solvents, grounded in the principles of "like dissolves like," hydrogen bonding capabilities, and polarity. Crucially, this document provides a detailed, field-proven experimental protocol using the industry-standard shake-flask method for the precise determination of its solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and empirically determine the solubility of this and structurally related compounds.
Introduction: Understanding the Molecular Architecture
2-[(4-Bromophenyl)carbamoyl]benzoic acid is a complex organic molecule with distinct regions of varying polarity, which fundamentally governs its solubility profile. An understanding of its structural components is paramount to predicting its behavior in different solvent environments.
-
Benzoic Acid Moiety: The presence of the carboxylic acid group (-COOH) imparts acidic properties and the capacity for strong hydrogen bonding, both as a donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen). This suggests a favorable interaction with polar protic solvents.[1]
-
Amide Linkage (-CONH-): The amide group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This feature enhances its affinity for polar solvents.
-
4-Bromophenyl Group: The brominated benzene ring is a large, nonpolar, and hydrophobic component. The presence of bromine, an electron-withdrawing halogen, further influences the electron distribution of the aromatic system. This part of the molecule will favor interactions with less polar or aromatic solvents.
The interplay between the polar, hydrogen-bonding capable benzoic acid and amide functions, and the nonpolar bromophenyl group results in a molecule with moderate overall polarity. Its solubility will therefore be a nuanced balance of these competing characteristics.
Theoretical and Qualitative Solubility Profile
Based on the structural analysis, we can predict the qualitative solubility of 2-[(4-Bromophenyl)carbamoyl]benzoic acid in various classes of organic solvents. The principle of "like dissolves like" is the guiding tenet for these predictions.
Table 1: Predicted Qualitative Solubility of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can act as strong hydrogen bond acceptors, effectively solvating the amide and carboxylic acid groups. Their polarity can also accommodate the aromatic portion of the molecule. Aromatic amides have been shown to have high solubility in these solvents.[2] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These alcohols can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the solute. The solubility of benzamide, a related parent compound, is highest in methanol.[3][4] |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can accept hydrogen bonds. It is a good solvent for many organic compounds, including benzamide.[3][4] |
| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. However, its solvating power for compounds with strong hydrogen bond donating groups may be limited. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | While capable of dissolving many organic compounds, the lower polarity of these solvents may not be sufficient to overcome the crystal lattice energy of the highly structured, hydrogen-bonded solid. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Very Low | The nonpolar nature of these solvents is poorly suited to solvate the polar carboxylic acid and amide functional groups. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the solute and these nonpolar solvents will result in negligible solubility. |
Core Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
To obtain precise, quantitative solubility data, the shake-flask method is the gold standard and most reliable technique, particularly for compounds with low to moderate solubility.[5] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
2-[(4-Bromophenyl)carbamoyl]benzoic acid (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material for the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology
-
Preparation of the Solid: Add an excess amount of solid 2-[(4-Bromophenyl)carbamoyl]benzoic acid to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in an orbital shaker within a constant temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
Phase Separation: After the equilibration period, allow the vials to rest in the temperature-controlled bath for several hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Visualization of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Solubility Measurements
Several physicochemical factors can influence the solubility of 2-[(4-Bromophenyl)carbamoyl]benzoic acid. Careful control of these variables is essential for obtaining accurate and reproducible results.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[3][4][6] Therefore, all measurements must be performed at a strictly controlled and reported temperature.
-
pH (in aqueous or protic solvents): As a carboxylic acid, the compound's ionization state is pH-dependent. In basic conditions, it will deprotonate to form a more soluble carboxylate salt. This is a critical consideration for any potential formulation in aqueous or partially aqueous systems.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in the solubility studies (e.g., via X-ray diffraction) to ensure consistency.
Conclusion and Future Directions
This guide establishes a foundational understanding of the solubility of 2-[(4-Bromophenyl)carbamoyl]benzoic acid based on its molecular structure and provides a clear, actionable protocol for its empirical determination. While a high solubility is predicted in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols, experimental verification is paramount for any research or development application. By following the detailed shake-flask methodology, researchers can generate the high-quality, quantitative data necessary for formulation development, reaction optimization, and other critical scientific endeavors. Future work should focus on generating a comprehensive quantitative solubility database for this compound across a range of solvents and temperatures and investigating the potential impact of different polymorphic forms.
References
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
- Ouyang, J., Chen, J., Dai, C., & Zhang, M. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
-
ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
- Cysewska, P., Szterner, P., & Płóciennik, P. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298.
-
MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
PubChem. {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid. Retrieved from [Link]
-
PubChem. 2-({[(4-bromophenyl)methyl]carbamoyl}amino)pentanoic acid. Retrieved from [Link]
-
PubChem. 2-{[(4-bromophenyl)carbamoyl]amino}acetic acid. Retrieved from [Link]
-
PubChem. 3-[(4-Propan-2-ylphenyl)carbamoyl]benzoic acid. Retrieved from [Link]
-
NIST. Benzoic acid, 4-bromo-. Retrieved from [Link]
-
MDPI. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
Solubility of Things. Phthalic acid. Retrieved from [Link]
Sources
- 1. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Biological Potential of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid Derivatives
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutic agents. The 2-[(4-Bromophenyl)carbamoyl]benzoic acid core structure represents one such promising pharmacophore. This molecule, belonging to the N-arylphthalamic acid class, possesses a unique and adaptable framework. It consists of a benzoic acid moiety linked at the ortho-position to a 4-bromophenyl group via a carbamoyl (amide) bridge. This arrangement provides a structurally rigid yet electronically tunable foundation, making it an attractive starting point for derivatization.
The true potential of this scaffold lies in the diverse biological activities exhibited by its derivatives. By strategically modifying the phenyl rings or the central amide linkage, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties. This has led to the development of a wide array of derivatives with significant potential in oncology, infectious diseases, and inflammatory disorders. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and key biological activities of these compounds, grounded in experimental data and established protocols.
Core Synthesis Strategy
The synthesis of 2-[(4-Bromophenyl)carbamoyl]benzoic acid and its derivatives is typically achieved through a direct and efficient condensation reaction. The most common and straightforward method involves the acylation of 4-bromoaniline with phthalic anhydride. This reaction forms the characteristic amide bond and opens the anhydride ring to yield the desired phthalamic acid derivative.
Caption: General synthetic workflow for 2-[(4-Bromophenyl)carbamoyl]benzoic acid.
Experimental Protocol: Synthesis of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid
This protocol outlines a standard laboratory procedure for the synthesis of the core compound.
Materials:
-
Phthalic anhydride
-
4-Bromoaniline
-
Glacial acetic acid
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reactant Combination: In a 250 mL round-bottom flask, dissolve equimolar amounts of phthalic anhydride (e.g., 0.1 mol) and 4-bromoaniline (0.1 mol) in a minimal amount of glacial acetic acid (e.g., 50 mL).
-
Reaction: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Heat the mixture to reflux and maintain for a period of 2-3 hours.
-
Monitoring: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring continuously. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water to remove any residual acetic acid. Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified 2-[(4-Bromophenyl)carbamoyl]benzoic acid.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Anticancer Activity: A Promising Avenue
Derivatives of the benzoic acid scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] The 2-[(4-Bromophenyl)carbamoyl]benzoic acid framework allows for modifications that can enhance potency and selectivity against various cancer cell lines.
Mechanism of Action
The anticancer effects of these derivatives are often multifactorial. Studies on related compounds have shown that they can induce apoptosis (programmed cell death) and inhibit key enzymes involved in cancer progression.[1] For instance, certain benzoic acid derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1] Others have shown inhibitory activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell survival, proliferation, and migration.[2] Inhibition of FAK can disrupt downstream pro-survival pathways like PI3K/Akt, leading to cell cycle arrest and apoptosis.[2]
Caption: Inhibition of the FAK signaling pathway by a bioactive derivative.
Antiproliferative Activity Data
The efficacy of various benzoic acid derivatives has been quantified against several human cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for comparison.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference |
| 5-pyridinyl-1,2,4-triazole derivative | HepG2 (Liver) | 3.78 | Doxorubicin | [2] |
| 5-pyridinyl-1,2,4-triazole derivative | Hep3B (Liver) | 2.88 | Doxorubicin | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine deriv. | MCF-7 (Breast) | Comparable to standard | 5-Fluorouracil | [3] |
| 3,6-diphenyl-[1][4][5]triazolo[3,4-b][1][5][6]thiadiazole deriv. | HeLa (Cervical) | 17.84 | 5-Fluorouracil | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).[7]
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Antimicrobial Activity: Combating Pathogens
Phthalimide and related structures, including phthalamic acids, have a history of antimicrobial investigation.[6][8] Derivatives of 2-[(4-Bromophenyl)carbamoyl]benzoic acid can be designed to target both bacteria and fungi, offering a potential solution to the growing challenge of antimicrobial resistance.
Mechanism of Action
The antimicrobial mechanisms can vary. In fungi, particularly Candida species, some phthalimide derivatives are believed to interfere with the integrity of the cell membrane. This can be investigated through ergosterol binding assays. Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells. When a compound binds to ergosterol, it can disrupt membrane fluidity and function, leading to cell death.[6] For bacteria, the mechanism may involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | Reference |
| Phthalimide aryl ester | S. aureus (Gram +) | 128 | - | [6] |
| Phthalimide aryl ester | P. aeruginosa (Gram -) | 128 | Chloramphenicol | [6] |
| Phthalimide aryl ester | C. albicans (Fungus) | 128 | Fluconazole | [6] |
| Phenylthiazole derivative | S. aureus (Gram +) | 125 | Ceftizoxime | [9] |
| Phenylthiazole derivative | C. albicans (Fungus) | 250 | Fluconazole | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the MIC of a compound against a bacterial or fungal strain.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compound stock solution in DMSO
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. Start with the highest concentration and dilute across the plate, leaving wells for controls.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be quantified by reading the optical density (OD) at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Benzamide derivatives have been investigated for their ability to suppress inflammatory responses. For example, N-benzyl-4-bromobenzamide has been shown to inhibit the production of key inflammatory mediators like Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts.[5]
Mechanism of Action
The anti-inflammatory effects of these compounds are often mediated through the inhibition of critical signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[10] In response to stimuli like LPS, these pathways become activated, leading to the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11] Bioactive derivatives can suppress the activation of these pathways, for instance, by preventing the phosphorylation and degradation of IκBα, which keeps NF-κB inactive in the cytoplasm.[10] This leads to a downstream reduction in the production of inflammatory mediators.
Caption: Suppression of the NF-κB inflammatory signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a negative control (cells only) and a positive control (cells + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
Conclusion and Future Perspectives
The 2-[(4-Bromophenyl)carbamoyl]benzoic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated a compelling range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The presence of the bromo-substituent offers a point for further chemical modification and can influence the lipophilicity and electronic properties of the molecule, which are critical for biological activity.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the phthalic acid and the bromophenyl rings is needed to delineate clear SAR trends and optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: While primary mechanisms have been identified, further studies are required to fully understand the molecular interactions and downstream signaling events affected by these compounds.
-
In-Vivo Efficacy and Safety: Promising in-vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: For compounds with potent but undefined mechanisms, target identification studies will be crucial to uncover novel biological pathways and therapeutic opportunities.
By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to explore and exploit the therapeutic potential of this valuable chemical scaffold.
References
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]
-
MDPI. (2025, March 21). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. Retrieved February 18, 2026, from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. 7(11), 240-242. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and anti - JOCPR. 4(11), 4937-4940. Available at: [Link]
-
European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (EP1853548 B). Available at: [Link]
-
International Journal of Advanced Research. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis, Characterization and Crystal Structure of 2-((4-Bromophenyl)carbamoyl)phenylselenenyl Bromide Derived from an Oxidative Addition of Bromine to 2-Phenyl-1,2-benzoisoselenazol-3-(2H)-one. Available at: [Link]
-
Journal of Paramedical Sciences. (n.d.). In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. Retrieved February 18, 2026, from [Link]
-
Eco-Vector Journals Portal. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Retrieved February 18, 2026, from [Link]
-
MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]
-
PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]
-
MDPI. (2023, February 8). 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1][5]benzoxazine-3,5-dione. Available at: [Link]
-
MDPI. (2009, February 11). Anti-inflammatory Properties and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2025, August 6). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]
-
MDPI. (2023, October 23). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available at: [Link]
-
PubMed. (2022, July 13). Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. Available at: [Link]
Sources
- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 2. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 10. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-[(4-Bromophenyl)carbamoyl]benzoic Acid: A Technical Guide to Synthesis, Properties, and Applications
Topic: Discovery, Synthesis, and Technical Analysis of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Structural Biologists.
Executive Summary
2-[(4-Bromophenyl)carbamoyl]benzoic acid (CAS: 19336-83-5), also known as N-(4-bromophenyl)phthalamic acid , is a pivotal structural intermediate in the N-arylphthalamic acid class. Historically significant for its relationship to the auxin transport inhibitor N-1-naphthylphthalamic acid (NPA) , this compound serves as a critical model for understanding the structure-activity relationships (SAR) of polar auxin transport (PAT) inhibitors.[1][2]
Beyond agriculture, it functions as a versatile synthon in medicinal chemistry, acting as the stable "amic acid" precursor to N-substituted phthalimides—a scaffold found in anticonvulsant, anti-inflammatory, and immunomodulatory drugs. This guide provides an authoritative analysis of its discovery history, synthesis protocols, and biological mechanisms.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-[(4-Bromophenyl)carbamoyl]benzoic acid |
| Common Synonyms | N-(4-bromophenyl)phthalamic acid; 4'-Bromophthalanilic acid |
| CAS Number | 19336-83-5 |
| Molecular Formula | C₁₄H₁₀BrNO₃ |
| Molecular Weight | 320.14 g/mol |
| Melting Point | 198–202 °C (Decomposes to imide) |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water. |
| pKa | ~3.5–4.0 (Carboxylic acid moiety) |
History and Discovery: The "Amic Acid" Era
The discovery of 2-[(4-Bromophenyl)carbamoyl]benzoic acid is inextricably linked to the mid-20th-century search for synthetic plant growth regulators.
The Agricultural Screening Boom (1940s–1950s)
Following the discovery of synthetic auxins like 2,4-D, agricultural chemical companies (notably U.S. Rubber Co. and others) initiated massive screening programs for compounds that could modulate plant growth.
-
The Breakthrough: Researchers identified that N-arylphthalamic acids (the open-ring "amic" forms) possessed potent anti-auxin activity, whereas their cyclized phthalimide counterparts were often inactive.
-
The Lead Compound: This effort culminated in the commercialization of NPA (N-1-naphthylphthalamic acid) as a herbicide and fruit-set agent.
-
Role of the Bromo-Derivative: The 4-bromophenyl derivative emerged during SAR optimization. While less commercially prominent than NPA, it became a standard probe for studying the steric and electronic requirements of the auxin efflux carrier binding site. The bromine atom provided a heavy-atom handle for early X-ray crystallography and increased lipophilicity for membrane penetration.
Evolution into Medicinal Chemistry (1980s–Present)
In modern drug discovery, this compound is primarily valued as a stable intermediate . The "phthalimide scaffold" is a privileged structure in medicinal chemistry (e.g., Thalidomide, Apremilast). The 2-[(4-Bromophenyl)carbamoyl]benzoic acid represents the kinetic product of the reaction between phthalic anhydride and 4-bromoaniline. Understanding its stability prevents unwanted cyclization during the synthesis of more complex, non-cyclic inhibitors.
Synthesis & Experimental Protocols
Mechanistic Pathway
The synthesis relies on the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of phthalic anhydride. This reaction is sensitive to temperature; excessive heat promotes dehydration, collapsing the amic acid into the thermodynamically stable (but biologically distinct) phthalimide.
Figure 1: Synthetic pathway distinguishing the kinetic amic acid product from the thermodynamic imide.
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-[(4-Bromophenyl)carbamoyl]benzoic acid with >95% purity, minimizing imide formation.
Reagents:
-
Phthalic anhydride (1.0 eq, 14.8 g)
-
4-Bromoaniline (1.0 eq, 17.2 g)
-
Solvent: Glacial Acetic Acid (or Dichloromethane for milder conditions)
-
Ether/Hexane (for washing)
Protocol:
-
Dissolution: Dissolve 14.8 g of Phthalic anhydride in 100 mL of glacial acetic acid at room temperature (25°C). Ensure complete dissolution.
-
Addition: Slowly add 17.2 g of 4-Bromoaniline to the stirring solution. Critical: Do not heat the reaction initially. The reaction is exothermic.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. A white to off-white precipitate should form (the amic acid is less soluble than the reactants).
-
Precipitation: If yield is low, pour the reaction mixture into 300 mL of cold water/ice slurry. The product will precipitate instantly.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold water (3 x 50 mL) to remove acetic acid, followed by a small amount of cold diethyl ether to remove unreacted aniline.
-
Drying: Dry in a vacuum oven at 60°C . Warning: Drying above 100°C may trigger cyclization to the imide.
-
Validation: Check melting point. If >200°C, significant imidization has occurred. The amic acid should melt/decompose around 198–202°C.
Biological Mechanism: Auxin Transport Inhibition[1][2][3]
The biological relevance of N-(4-bromophenyl)phthalamic acid lies in its ability to inhibit Polar Auxin Transport (PAT) .
Mechanism of Action
Like its analog NPA, this molecule acts as an efflux inhibitor .
-
Target: It binds to the PIN (PIN-FORMED) proteins and ABCB transporters located at the plasma membrane.
-
Effect: It "locks" the transporter or disrupts the actin cytoskeleton required for transporter cycling.
-
Result: Indole-3-acetic acid (Auxin) accumulates intracellularly, disrupting the auxin gradient necessary for root elongation, tropisms, and apical dominance.
Figure 2: Mechanism of Action. The compound binds to PIN/ABCB transporters, blocking the efflux of auxin.
Structural Insights & Crystal Engineering
Crystallographic studies of this molecule reveal a critical Intramolecular Hydrogen Bond .
-
The Motif: A strong hydrogen bond exists between the amide nitrogen (N-H) and the carbonyl oxygen of the carboxylic acid (C=O).
-
Significance: This locks the molecule in a planar or semi-planar conformation, mimicking the structure of the tricyclic ring system found in other auxin inhibitors (like morphactins). This conformation is essential for biological binding.
-
Imide Formation: The proximity of the amide nitrogen to the carboxylic acid carbon explains the ease of cyclization. The "amic acid" is essentially a "pre-reaction" state waiting to dehydrate.
References
-
Teale, W., & Palme, K. (2018).[3] Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany.
-
Abas, L., et al. (2021).[2][3] Naphthylphthalamic acid associates with and inhibits PIN auxin transporters.[1][2] PNAS.[1][2][3] [2]
-
Hoong-Kun, F., et al. (2013). Crystal structure of N-(4-bromophenyl)phthalamic acid. Acta Crystallographica Section E.
-
ChemicalBook. (2024). Synthesis and properties of 2-[(4-bromophenyl)carbamoyl]benzoic acid (CAS 19336-83-5).
-
Grossmann, K. (2010).[4] Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology.
Sources
Technical Guide: Safety, Handling, and Stability of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid
Executive Summary & Chemical Identity
2-[(4-Bromophenyl)carbamoyl]benzoic acid , also known as N-(4-Bromophenyl)phthalamic acid , is a critical intermediate in the synthesis of phthalimide-based pharmaceuticals and agrochemicals. Unlike its stable cyclized counterpart (N-(4-bromophenyl)phthalimide), this "open-ring" anilic acid possesses unique solubility and reactivity profiles governed by a delicate equilibrium.
This guide addresses the specific challenge of working with this compound: preventing unwanted cyclization (dehydration) or hydrolysis , which can alter the stoichiometry and efficacy of downstream applications.[1]
Chemical Identification Table
| Parameter | Specification |
| IUPAC Name | 2-[(4-Bromophenyl)carbamoyl]benzoic acid |
| Common Synonyms | N-(4-Bromophenyl)phthalamic acid; 4'-Bromophthalanilic acid |
| CAS Number | Note: Often indexed under the cyclized imide form (40101-31-3).[2] Specific acid CAS is less common in commercial catalogs. |
| Molecular Formula | C₁₄H₁₀BrNO₃ |
| Molecular Weight | 320.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, dilute aqueous base (as salt).[1] Poorly soluble in water and acidic media.[1] |
| pKa (Calc.) | ~3.8 – 4.2 (Carboxylic acid moiety) |
Stability & Reactivity: The Critical Equilibrium
The most significant technical aspect of handling this compound is its tendency to cyclize.[1] Under acidic conditions or thermal stress, the carboxylic acid and amide groups condense to form the thermodynamically stable phthalimide , releasing water.[1] Conversely, in strong alkaline media, the ring opens.[1]
Researcher Note: If your protocol requires the acid form (e.g., for specific receptor binding or solubility reasons), you must strictly control pH and temperature during storage and processing.[1]
Visualizing the Reaction Landscape
The following diagram illustrates the synthesis and degradation pathways that dictate the purity of your material.[1]
Figure 1: The stability equilibrium.[1] Note that heat and acidic conditions drive the reaction toward the cyclized imide (Red), while controlled synthesis yields the target acid (Blue).
Hazard Identification & Toxicology
While specific LD50 data for this exact derivative is limited, "Read-Across" methodology based on structural analogs (N-phenylphthalamic acid and 4-bromoaniline) suggests the following profile.
GHS Classification (Predicted)
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
-
STOT-SE (Category 3): May cause respiratory irritation.[3]
-
Aquatic Toxicity: The brominated aromatic ring increases lipophilicity (
), suggesting potential bioaccumulation and toxicity to aquatic life.
Mechanistic Toxicology[1]
-
Local Irritation: The free carboxylic acid proton contributes to local tissue irritation upon contact with mucous membranes.[1]
-
Metabolic Activation: If hydrolyzed in vivo, the compound releases 4-bromoaniline .[1] Halogenated anilines are known sensitizers and can induce methemoglobinemia (oxidation of hemoglobin) at high systemic doses.[1]
-
Absorption: The bromine substituent enhances lipid solubility compared to the non-halogenated parent, potentially increasing dermal absorption rates.[1]
Handling & Storage Protocols
A. Engineering Controls[1]
-
Dust Control: Handle strictly within a chemical fume hood. The powder is fine and electrostatic; inhalation is the primary exposure vector.[1]
-
Equipment: Use anti-static weighing boats. Glassware should be bone-dry if avoiding hydrolysis is not a concern, but strictly neutral if preventing cyclization is the goal.[1]
B. Storage Conditions (Crucial for Stability)
To prevent the "Figure 1" degradation (cyclization to imide):
-
Temperature: Store at +2°C to +8°C . Room temperature storage can lead to slow dehydration over months.
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture can catalyze the equilibrium shift.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation.[1]
C. Experimental Handling "Best Practices"
-
Solubilization: When preparing stock solutions in DMSO or DMF, use fresh, anhydrous solvents.[1]
-
pH Sensitivity:
Synthesis & Purification Workflow
If synthesizing this compound de novo to ensure the "Open Ring" state, follow this low-temperature protocol to avoid thermodynamic cyclization.
Protocol: Kinetic Control Synthesis
-
Dissolution: Dissolve 1.0 eq of Phthalic Anhydride in THF or Dichloromethane (DCM).
-
Addition: Add 1.0 eq of 4-Bromoaniline dropwise at 0°C .
-
Reaction: Stir at room temperature (20-25°C) for 2–4 hours. Do not reflux.[1] Refluxing drives the reaction to the imide.[1]
-
Precipitation: The product often precipitates directly from non-polar solvents.[1]
-
Filtration: Filter and wash with cold ether.[1]
-
Validation: Check IR spectroscopy.
-
Target (Acid): Broad -OH stretch (2500-3000 cm⁻¹) and Amide C=O (1650 cm⁻¹) + Acid C=O (1690 cm⁻¹).
-
Impurity (Imide): Sharp doublet C=O (1710, 1770 cm⁻¹) and absence of -OH.
-
Emergency Response Protocols
Figure 2: Immediate response decision tree. Note the specific instruction to brush off dry powder before wetting to prevent localized high-concentration acid formation on skin.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87558290, N-(4-Bromophenyl)phthalimide. (Note: Used for read-across data on the cyclized analog). Retrieved from [Link]
-
Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements.[1] (Details the kinetics of the ring-opening/closing equilibrium). Retrieved from [Link]
-
Organic Chemistry Portal. Phthalimides: Synthesis and Stability. (General reactivity patterns for phthalamic acid/phthalimide conversion). Retrieved from [Link]
Sources
Methodological & Application
detailed experimental procedure for making 2-[(4-Bromophenyl)carbamoyl]benzoic acid
Introduction and Mechanistic Scope
The synthesis of 2-[(4-Bromophenyl)carbamoyl]benzoic acid (also referred to as N-(4-bromophenyl)phthalamic acid) represents a classic yet nuanced application of nucleophilic acyl substitution. While the reaction between phthalic anhydride and an aromatic amine is thermodynamically favorable, the kinetic control required to isolate the amic acid rather than the thermodynamically more stable phthalimide (cyclized product) is the critical experimental challenge.
This protocol details the synthesis of the target compound through the ring-opening of phthalic anhydride by 4-bromoaniline. Unlike standard protocols that often result in mixtures of the acid and the imide, this guide utilizes a solvent-controlled precipitation method to kinetically trap the open-chain amic acid, preventing the dehydration step that leads to cyclization.
Chemical Pathway
The reaction proceeds via the nucleophilic attack of the lone pair on the aniline nitrogen at one of the carbonyl carbons of the phthalic anhydride. This results in the cleavage of the carbon-oxygen bond in the anhydride ring, generating a free carboxylic acid group and an amide linkage.
Materials and Reagents
To ensure reproducibility, the following stoichiometry and reagent grades are defined. The scale is set for a 10 mmol batch but is linearly scalable.
| Reagent | MW ( g/mol ) | Quantity | Molar Eq. | Role |
| Phthalic Anhydride | 148.11 | 1.48 g | 1.0 | Electrophile |
| 4-Bromoaniline | 172.02 | 1.72 g | 1.0 | Nucleophile |
| Dichloromethane (DCM) | 84.93 | 20 mL | Solvent | Reaction Medium |
| Diethyl Ether | 74.12 | 10 mL | Wash | Impurity Removal |
| Ethanol (95%) | 46.07 | Variable | Solvent | Recrystallization (Optional) |
Equipment:
-
50 mL Round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Addition funnel (pressure-equalizing recommended).
-
Vacuum filtration setup (Buchner funnel).
-
Melting point apparatus.
-
FT-IR Spectrometer (for validation).
Experimental Protocol
Phase A: Reaction Initiation (The Kinetic Trap)
Expert Insight: We utilize Dichloromethane (DCM) or Acetone at room temperature rather than refluxing acetic acid. Refluxing acetic acid is a common method for making phthalimides (closed ring). By using a non-protic, lower-boiling solvent at ambient temperature, we ensure the energy barrier for the secondary dehydration reaction (cyclization) is not overcome.
-
Preparation of Anhydride Solution:
-
In a 50 mL RBF, dissolve 1.48 g of Phthalic Anhydride in 10 mL of DCM .
-
Note: Phthalic anhydride dissolves moderately in DCM; ensure no solid lumps remain. If solubility is an issue, mild warming (30°C) is acceptable, but cool back to room temperature (RT) before proceeding.
-
-
Addition of Amine:
-
Dissolve 1.72 g of 4-Bromoaniline in 10 mL of DCM in a separate beaker.
-
Add the amine solution dropwise to the anhydride solution over a period of 10 minutes while stirring vigorously.
-
-
Reaction Incubation:
-
Stir the resulting mixture at Room Temperature (20–25°C) for 2 to 4 hours .
-
Observation: The product, 2-[(4-Bromophenyl)carbamoyl]benzoic acid, is significantly less soluble in DCM than the starting materials. A white to off-white precipitate should begin to form within 30 minutes.
-
Phase B: Isolation and Purification
-
Filtration:
-
Collect the precipitate via vacuum filtration using a Buchner funnel.
-
Critical Step: Do not allow the cake to dry completely before washing.
-
-
Washing Strategy:
-
Wash the filter cake with 2 x 5 mL of cold DCM to remove unreacted phthalic anhydride.
-
Wash with 1 x 10 mL of Diethyl Ether to remove unreacted 4-bromoaniline.
-
Why: The starting materials are soluble in ether/DCM, but the zwitterionic/polar nature of the amic acid makes it insoluble, ensuring high purity without thermal recrystallization risks.
-
-
Drying:
-
Air dry the solid for 1 hour, then dry in a vacuum desiccator over
or silica gel for 12 hours. -
Warning: Do not oven dry above 80°C, as this may induce thermal cyclization to the imide.
-
Process Workflow Visualization
The following diagram outlines the logical flow and critical decision points to prevent side-product formation.
Figure 1: Synthetic workflow emphasizing temperature control to prevent cyclization.
Quality Control and Validation (Self-Validating System)
To confirm the synthesis of the amic acid and rule out the imide, the following analytical markers must be checked.
A. Solubility Test (The "Bicarbonate Test")
-
Procedure: Take 20 mg of the product and add to 1 mL of saturated Sodium Bicarbonate (
) solution. -
Expected Result: The product should dissolve with effervescence (
evolution), indicating the presence of a free carboxylic acid group. -
Failure Mode: If the solid remains insoluble, it indicates the formation of N-(4-bromophenyl)phthalimide (cyclized product), which lacks the acidic proton.
B. Melting Point Analysis
-
Target Range: 190°C – 200°C (with decomposition).
-
Note: Amic acids often dehydrate to imides upon melting. If the MP is sharp and significantly higher (e.g., >200°C) without evolution of gas (water vapor), you may have isolated the imide.
C. FT-IR Spectroscopy
The IR spectrum provides the definitive structural proof.
| Functional Group | Frequency ( | Diagnostic Feature |
| O-H Stretch | 2500–3300 | Broad band (Carboxylic Acid). Absent in Imide. |
| N-H Stretch | 3200–3400 | Sharp peak (Amide). Absent in Imide. |
| C=O (Acid) | ~1690–1710 | Carboxylic acid carbonyl. |
| C=O (Amide) | ~1650–1660 | Amide I band. |
| Imide Carbonyls | 1710 & 1770 | If these doublets appear, the batch is compromised. |
Troubleshooting and Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | Solvent volume too high or polarity too high. | Concentrate the solution using a rotary evaporator (max 40°C) or add Hexane to induce precipitation. |
| Product Insoluble in | Thermal cyclization occurred. | Ensure reaction was kept at RT. Do not oven dry. Repeat synthesis keeping temperature < 30°C. |
| Yellow Discoloration | Oxidation of amine. | Ensure 4-Bromoaniline is white/crystalline before use. Recrystallize amine if necessary. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on N-substituted phthalimides and anilic acids).
-
Source:
-
-
Sherndil, R. A., et al. (2012). Synthesis and Characterization of Some New Phthalimides. E-Journal of Chemistry, 9(4), 2463–2469. (Provides context on the equilibrium between amic acids and imides).
-
Source:
-
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217, Phthalanilic acid (Parent structure reference).
-
Source:
-
Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Material Safety Data Sheet (MSDS) for Phthalic Anhydride, 4-Bromoaniline, and Dichloromethane before commencing work. Perform all reactions in a fume hood.
Application Note: Purification Strategies for 2-[(4-Bromophenyl)carbamoyl]benzoic acid
Topic: Purification Techniques for 2-[(4-Bromophenyl)carbamoyl]benzoic acid Crude Product Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, Drug Development Scientists
Introduction & Chemical Context
The synthesis of 2-[(4-Bromophenyl)carbamoyl]benzoic acid (also known as N-(4-bromophenyl)phthalamic acid) is typically achieved via the nucleophilic ring-opening of phthalic anhydride by 4-bromoaniline. While this reaction is mechanistically straightforward, the purification of the crude product presents a specific challenge: the kinetic vs. thermodynamic control of the product stability.
The target molecule contains both a carboxylic acid and an amide moiety. Under thermal stress or acidic catalysis, this molecule is prone to dehydration, cyclizing to form the thermodynamically stable—but undesired—N-(4-bromophenyl)phthalimide .
This guide outlines a purification workflow designed to:
-
Isolate the target phthalamic acid from unreacted starting materials.
-
Selectively remove the cyclized imide impurity.
-
Prevent in-situ cyclization during the workup.
Impurity Profile & Separation Logic
Before initiating purification, it is critical to understand the physicochemical properties of the crude mixture components.
Table 1: Physicochemical Properties of Crude Components
| Component | Chemical Nature | Solubility in 5% NaHCO₃ (aq) | Solubility in Organic Solvent (DCM/EtOAc) | Risk Factor |
| Target Product | Carboxylic Acid | Soluble (forms salt) | Soluble (as acid) | Heat sensitive (cyclizes) |
| 4-Bromoaniline | Weak Base (Amine) | Insoluble | Soluble | Starting Material |
| Phthalic Anhydride | Anhydride | Hydrolyzes to Phthalic Acid | Soluble | Starting Material |
| Phthalic Acid | Dicarboxylic Acid | Soluble (forms di-salt) | Poor in non-polar | Hydrolysis Byproduct |
| N-(4-Br-phenyl)phthalimide | Neutral Imide | Insoluble | Soluble | Critical Impurity |
The Separation Logic: The primary purification lever is the acidity of the carboxylic acid group on the target molecule.
-
The Target dissolves in mild base (Sodium Bicarbonate).
-
The Imide Impurity (neutral) and 4-Bromoaniline (basic) do not dissolve in mild base.
-
Phthalic Acid will dissolve but can be separated via differential solubility in recrystallization or selective precipitation.
Protocol A: Selective Acid-Base Extraction (The "Work-Up")
Recommended as the primary purification step for crude solids >90% purity.
Principle
This method utilizes the formation of the water-soluble sodium salt of the target acid to separate it from non-acidic impurities (Imide, Aniline) which remain in the solid phase or organic phase.
Materials
-
Crude 2-[(4-Bromophenyl)carbamoyl]benzoic acid
-
5% Sodium Bicarbonate (
) solution -
pH Meter or strips
Step-by-Step Procedure
-
Dissolution: Suspend the crude solid in 5%
(10 mL per gram of solid). Stir vigorously for 15–20 minutes at room temperature.-
Note: Do not heat. Heating the basic solution can promote hydrolysis of the amide bond.
-
-
Filtration (Critical Step): Filter the mixture through a sintered glass funnel or Celite pad.
-
Solid/Filter Cake: Contains the Imide impurity and unreacted 4-bromoaniline . Discard (or save for recovery if valuable).
-
Filtrate: Contains the Target Product (as sodium salt) and potentially phthalic acid.
-
-
Organic Wash: Transfer the filtrate to a separatory funnel. Wash with Ethyl Acetate (1 x vol).
-
Purpose: Removes trace dissolved aniline or neutral organics entrained in the water.
-
Action: Discard the top organic layer.[6] Keep the bottom aqueous layer.
-
-
Precipitation: Cool the aqueous layer to 0–5°C in an ice bath.
-
Acidification: Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3.
-
Observation: A thick white/off-white precipitate should form immediately.
-
Caution: Keep temperature <10°C. Heat generated during neutralization can drive cyclization to the imide.
-
-
Isolation: Filter the precipitate under vacuum. Wash with cold water (
) to remove inorganic salts. -
Drying: Dry the solid in a vacuum oven at 40°C max.
-
Warning: Do not dry at >60°C; this will dehydrate the acid to the imide.
-
Protocol B: Recrystallization
Used for final polishing to remove trace Phthalic Acid or if Protocol A yields amorphous solids.
Solvent Selection[1][8][9][10][11]
-
Preferred: Ethanol/Water (9:1) or Acetone/Water.[5]
-
Avoid: Boiling Acetic Acid (promotes cyclization).
Procedure
-
Dissolve the dried solid from Protocol A in the minimum amount of warm Ethanol (40–50°C) .
-
Note: Do not boil aggressively.
-
-
If particulates remain, perform a hot filtration.[7]
-
Add warm water dropwise until a faint turbidity persists.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.
Critical Control Point: The Cyclization Pathway
The most common failure mode in this synthesis is the inadvertent conversion of the product back to the imide. This pathway is visualized below to aid in troubleshooting.
Visualization: Reaction & Impurity Pathway
Figure 1: The chemical equilibrium. Note that the Target Product is the "Kinetic" product. Heat or acid drives the reaction toward the thermodynamic "Imide" impurity.
Visualization: Purification Workflow
Figure 2: The Acid-Base Purification Workflow.[1][2][9] This process relies on the solubility switch of the carboxylic acid group.
Analytical Validation
To confirm the success of the purification, use the following parameters:
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: Ethyl Acetate:Hexane (1:1) with 1% Acetic Acid.
-
Visualization: UV (254 nm).
-
Rf Values: The Imide is less polar and will travel higher (Rf ~0.7-0.8). The Target Acid is more polar and will streak lower (Rf ~0.3-0.4).
-
-
Melting Point:
-
Target Acid: Typically decomposes/melts with dehydration around 160–170°C (check specific literature as this varies by crystal form).
-
Imide Impurity: Distinctly higher melting point (often >200°C).
-
-
1H-NMR (DMSO-d6):
-
Look for the carboxylic acid proton (broad singlet, >12 ppm).
-
Look for the Amide N-H proton (singlet, ~10.5 ppm).
-
Absence of these indicates conversion to the Imide.
-
References
-
Reaction Kinetics & Mechanism
- Sherndil, H., et al. (2015). Synthesis and Characterization of Phthalamic Acid Derivatives. Journal of Saudi Chemical Society.
- Cyclization Risks (Phthalimide Formation)
-
Purification by Recrystallization
-
University of Calgary. Recrystallization Techniques. Available at: [Link] (General principles applied to polar organic acids).
-
Sources
- 1. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
- 2. orgsyn.org [orgsyn.org]
- 3. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 7. Home Page [chem.ualberta.ca]
- 8. scribd.com [scribd.com]
- 9. CN103980113A - Preparation method of 4-bromophthalic acid - Google Patents [patents.google.com]
- 10. Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phthalic anhydride, 85-44-9 [thegoodscentscompany.com]
Application Note: Comprehensive Analytical Characterization of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid
Introduction: The Imperative for Rigorous Characterization
2-[(4-Bromophenyl)carbamoyl]benzoic acid is a derivative of N-phenylanthranilic acid, a core scaffold in medicinal chemistry. N-phenylanthranilic acid and its analogues are known precursors for various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The therapeutic potential and safety of any new chemical entity are fundamentally linked to its purity, structure, and physicochemical properties. Therefore, a multi-faceted analytical approach is not merely a procedural step but a scientific necessity to establish a comprehensive profile of the molecule.
This guide provides a suite of detailed analytical protocols for the definitive characterization of 2-[(4-Bromophenyl)carbamoyl]benzoic acid. The methodologies are designed to deliver unambiguous structural elucidation, quantitative purity assessment, and a thorough understanding of its solid-state properties. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers can adapt and troubleshoot these methods effectively.
Chromatographic Integrity: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity. A reverse-phase method is most suitable for this compound, given its aromatic nature and moderate polarity.
Causality Behind the Method:
-
Stationary Phase: A C18 column is selected for its hydrophobic properties, which will effectively retain the aromatic compound through hydrophobic interactions.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate buffer with formic acid) and an organic solvent (acetonitrile or methanol) is employed. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. The gradient ensures the elution of potential impurities with different polarities.[4][5]
-
Detection: UV detection is ideal as the aromatic rings and carbonyl groups in the molecule are strong chromophores. A wavelength of 254 nm is a common starting point for aromatic compounds.[6]
Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Detailed HPLC Protocol
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile (ACN).
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Sample Solution: Prepare a stock solution of 2-[(4-Bromophenyl)carbamoyl]benzoic acid at 1.0 mg/mL in the diluent. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Self-Validation: The method's suitability is confirmed by observing a sharp, symmetrical peak for the main component. The baseline should be stable. The retention time should be reproducible across multiple injections.
-
Spectroscopic Structural Elucidation
A combination of spectroscopic techniques is essential to confirm the molecular structure unequivocally.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
Causality Behind the Method: ¹H NMR identifies the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can dissolve the compound and its residual solvent peak does not interfere with most analyte signals. The acidic protons (amide N-H and carboxylic O-H) are often observable in DMSO-d₆.[7][8]
-
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm).[7]
-
Amide Proton (-NH-): A singlet, typically between 9-11 ppm.[8][9]
-
Aromatic Protons: Two sets of signals for the two distinct benzene rings. The 4-bromophenyl group will show two doublets (an AA'BB' system) between 7.5-7.8 ppm. The benzoic acid moiety will show a more complex pattern of multiplets between 7.2-8.1 ppm.[10][11]
-
-
Expected ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz):
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.
-
Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C).
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Causality Behind the Method: The molecule possesses several IR-active functional groups. The KBr pellet method is a standard technique for solid samples, minimizing interference from solvents.[13]
-
Expected FTIR Absorption Bands (KBr Pellet, cm⁻¹):
Wavenumber (cm⁻¹) Vibration Type Functional Group 3400 - 2400 (broad) O-H Stretch Carboxylic Acid ~3300 N-H Stretch Amide (Amide II) ~1700 C=O Stretch Carboxylic Acid ~1670 C=O Stretch Amide (Amide I) 1600 - 1450 C=C Stretch Aromatic Rings ~1250 C-N Stretch Amide | ~1070 | C-Br Stretch | Aryl Bromide |
Note: The values are approximate and can be influenced by the molecular environment and hydrogen bonding.[7][14][15]
Protocol for FTIR Analysis
-
Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Press the powder into a thin, transparent disk using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
C. Mass Spectrometry (MS)
MS provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Causality Behind the Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, and it should readily produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The presence of bromine will give a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), where the M and M+2 peaks will have nearly equal intensity.[16]
-
Expected Mass Spectrum Data:
-
Molecular Formula: C₁₃H₉BrNO₃
-
Molecular Weight: 320.00 g/mol (for ⁷⁹Br) and 322.00 g/mol (for ⁸¹Br)
-
[M-H]⁻ Ion: m/z 318.0 and 320.0
-
Key Fragment Ions: Fragmentation may occur at the amide bond. Expected fragments include ions corresponding to 4-bromoaniline (m/z 171/173) and the phthalic anhydride fragment (m/z 148), or the benzoyl cation derived from the benzoic acid part (m/z 105).[17]
-
Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) can be used for exact mass determination to confirm the elemental composition.
Solid-State and Thermal Properties
The solid-state properties of a compound are critical for drug development, affecting stability, solubility, and bioavailability.
A. X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for analyzing the crystalline nature of a solid material.
-
Causality Behind the Method: An amorphous solid will produce a broad halo, whereas a crystalline solid will produce a unique pattern of sharp peaks corresponding to its crystal lattice structure. This pattern serves as a fingerprint for a specific crystalline form (polymorph).[18]
Protocol for XRPD Analysis
-
Sample Preparation: Gently grind a small amount (~20 mg) of the powder to ensure a random orientation of crystals.
-
Data Acquisition: Mount the sample on a zero-background sample holder. Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of approximately 2° to 40°.
-
Data Analysis: The resulting diffractogram, a plot of intensity vs. 2θ angle, is used to assess the crystallinity. Sharp peaks indicate a crystalline material.
B. Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal events like melting, crystallization, and decomposition.[19]
-
Causality Behind the Method:
-
DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and enthalpy of fusion, and to screen for polymorphism.[20]
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.[21]
-
Workflow for Thermal Analysis
Caption: Workflow for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol for Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (typically aluminum for DSC, platinum or ceramic for TGA).
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a rate of 10 °C/min from ambient temperature to a point past its melting, under a nitrogen purge.
-
Expected Result: A sharp endotherm corresponding to the melting of the crystalline solid. For N-phenylanthranilic acid, the melting point is around 187 °C, so a value in this range is expected.[22]
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a rate of 10 °C/min to a high temperature (e.g., 600 °C) under a nitrogen purge.
-
Expected Result: The TGA curve should show thermal stability up to a certain temperature, followed by a significant mass loss indicating decomposition.[23][24]
-
Summary of Expected Analytical Data
The following table consolidates the expected outcomes from the characterization of a high-purity sample of 2-[(4-Bromophenyl)carbamoyl]benzoic acid.
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | >98% (by area normalization) |
| Retention Time | Dependent on specific conditions, but should be reproducible | |
| ¹H NMR | Chemical Shifts (δ, ppm) | Signals for NH, OH, and two distinct aromatic systems |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Signals for two C=O groups and aromatic carbons |
| FTIR | Key Peaks (cm⁻¹) | ~3300 (N-H), ~1700 (C=O acid), ~1670 (C=O amide) |
| Mass Spec (ESI-) | [M-H]⁻ | m/z 318.0, 320.0 (characteristic 1:1 Br isotope pattern) |
| XRPD | Diffractogram | Series of sharp peaks, indicating crystalline material |
| DSC | Thermal Event | Sharp endotherm indicating melting (expected near 180-200 °C) |
| TGA | Mass Loss | Thermally stable up to >200 °C, followed by decomposition |
References
-
MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available from: [Link]
-
PubMed. (2000). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Available from: [Link]
-
ResearchGate. (n.d.). (a) X-ray powder diffraction (XRPD) data for anthranilic acid.... Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. Available from: [Link]
-
Taylor & Francis. (2022). Synthesis, X-ray structure and anticancer activity evaluation of a binuclear La(III) complex with anthranilic acid. Available from: [Link]
-
PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Crystal Structure of 2-((4-Bromophenyl)carbamoyl)phenylselenenyl Bromide.... Available from: [Link]
-
Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. Available from: [Link]
-
ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Available from: [Link]
-
Atlantis Press. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]
-
NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Available from: [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available from: [Link]
-
PMC. (n.d.). Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction. Available from: [Link]
-
NIST WebBook. (n.d.). Benzamide, 2-bromo-N-(4-bromophenyl)-. Available from: [Link]
-
ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Available from: [Link]
-
PubMed. (n.d.). Thermal analysis methods for pharmacopoeial materials. Available from: [Link]
-
University of Alberta. (2011). 4-bromobenzoic acid. Available from: [Link]
-
MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
ResearchGate. (2025). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Available from: [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
-
UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Available from: [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available from: [Link]
-
EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. N-Phenylanthranilic acid | 91-40-7 [chemicalbook.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. epa.gov [epa.gov]
- 6. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. psecommunity.org [psecommunity.org]
- 15. Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzamide, 2-bromo-N-(4-bromophenyl)- [webbook.nist.gov]
- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
- 19. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tainstruments.com [tainstruments.com]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. labproinc.com [labproinc.com]
- 23. researchgate.net [researchgate.net]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
1H NMR and 13C NMR analysis of 2-[(4-Bromophenyl)carbamoyl]benzoic acid
Application Note: Structural Characterization of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid via 1H and 13C NMR Spectroscopy
Abstract
This technical note details the protocol for the structural validation of 2-[(4-Bromophenyl)carbamoyl]benzoic acid (also known as N-(4-bromophenyl)phthalamic acid) using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in the synthesis of phthalimide-based pharmaceuticals and agrochemicals, accurate characterization of this compound is essential to distinguish it from its cyclized byproduct, N-(4-bromophenyl)phthalimide. This guide provides step-by-step experimental procedures, chemical shift assignments, and troubleshooting strategies for purity assessment.
Introduction
The reaction between phthalic anhydride and 4-bromoaniline yields 2-[(4-Bromophenyl)carbamoyl]benzoic acid. However, this phthalamic acid derivative is prone to dehydration, forming the thermodynamically stable imide (phthalimide) under acidic or thermal stress. Distinguishing the open-chain acid-amide form from the cyclized imide is a common analytical challenge.
NMR spectroscopy offers the most definitive method for this differentiation:
-
1H NMR: detecting the distinct carboxylic acid (
) and amide ( ) protons, which are absent or chemically distinct in the imide form. -
13C NMR: Differentiating the two non-equivalent carbonyl signals (Acid vs. Amide) versus the symmetric carbonyls typically seen in the imide.
Experimental Protocol
Materials & Reagents
-
Analyte: 2-[(4-Bromophenyl)carbamoyl]benzoic acid (Target Purity: >98%).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D, containing 0.03% v/v TMS (Tetramethylsilane).
-
Rationale: DMSO-d6 is required to solubilize the polar carboxylic acid and amide groups and to slow proton exchange, allowing observation of labile protons.
-
-
NMR Tubes: 5 mm high-precision borosilicate tubes (e.g., Wilmad 528-PP).
Sample Preparation
-
Weigh 10–15 mg of the solid sample into a clean vial.
-
Add 0.6 mL of DMSO-d6.
-
Vortex until completely dissolved. Note: If the solution appears cloudy, mild sonication (30 sec) is permissible. Do not heat, as this may induce cyclization to the imide.
-
Transfer the clear solution to the NMR tube. Cap and seal immediately to prevent moisture absorption (water interferes with
and signals).
Instrument Parameters (Recommended for 400/500 MHz)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 16 ppm (-2 to 14 ppm) | 240 ppm (-10 to 230 ppm) |
| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 4.0 sec |
| Scans (NS) | 16 – 32 | 1024 – 2048 |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Line Broadening (LB) | 0.3 Hz | 1.0 – 3.0 Hz |
Structural Analysis & Assignments
Molecular Structure & Numbering
Figure 1: Numbering scheme for 2-[(4-Bromophenyl)carbamoyl]benzoic acid. Ring A is the phthalic moiety; Ring B is the 4-bromophenyl moiety.
1H NMR Interpretation
The spectrum in DMSO-d6 is characterized by two distinct downfield exchangeable protons and two aromatic spin systems.
Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6)
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 12.90 – 13.10 | Broad Singlet | 1H | Highly deshielded acidic proton. Broadness indicates hydrogen bonding/exchange. | |
| 10.40 – 10.50 | Singlet | 1H | Characteristic of secondary amides. Sharpness confirms slow exchange in DMSO. | |
| 7.80 – 7.85 | Doublet ( | 1H | H-6 (Phthalic) | Deshielded by the ortho carboxylic acid group (anisotropy). |
| 7.60 – 7.65 | Doublet ( | 2H | H-10, H-14 | Ortho to the amide nitrogen. Part of AA'BB' system of Ring B. |
| 7.50 – 7.58 | Multiplet | 2H | H-4, H-5 | Remote protons on the phthalic ring. |
| 7.45 – 7.50 | Doublet ( | 2H | H-11, H-13 | Ortho to Bromine. Shielded relative to H-10/14 due to resonance effects. |
| 7.40 – 7.45 | Doublet | 1H | H-3 (Phthalic) | Ortho to the amide carbonyl. |
Key Diagnostic: The presence of the peak at
13C NMR Interpretation
The carbon spectrum confirms the asymmetry of the molecule, displaying two distinct carbonyl environments.
Table 2: 13C NMR Chemical Shift Assignments (100 MHz, DMSO-d6)
| Shift ( | Type | Assignment | Notes |
| 167.5 | Quaternary | Acid | Typical for benzoic acid derivatives. |
| 165.2 | Quaternary | Amide | Upfield from acid carbonyl due to resonance with Nitrogen. |
| 138.5 | Quaternary | C-9 (Ring B) | Ipso carbon attached to Nitrogen. |
| 137.0 | Quaternary | C-1 (Ring A) | Ipso carbon attached to Amide. |
| 131.5 | CH | C-11, C-13 | Aromatic CH ortho to Bromine. |
| 130.0 | Quaternary | C-2 (Ring A) | Ipso carbon attached to Acid. |
| 129.5 | CH | C-6 (Ring A) | |
| 127.8 | CH | C-3 (Ring A) | |
| 122.5 | CH | C-10, C-14 | Aromatic CH ortho to Nitrogen. |
| 115.2 | Quaternary | C-12 (C-Br) | Distinctive shielded carbon attached to Bromine (Heavy atom effect). |
Troubleshooting & Impurity Analysis
Common Impurities
The synthesis often leaves unreacted starting materials or generates the cyclized byproduct.
-
Phthalic Anhydride: Look for a singlet at
8.03 ppm (in DMSO-d6) representing the symmetric aromatic protons. -
4-Bromoaniline: Look for a broad singlet at
5.0 - 5.5 ppm ( ) and upfield aromatics at 6.5 - 7.2 ppm . -
Cyclized Imide (N-(4-bromophenyl)phthalimide):
-
Disappearance of signals at 13.0 ppm (
) and 10.4 ppm ( ). -
Symmetrization of the Phthalic ring protons (AA'BB' pattern centered at
ppm).
-
Decision Logic for Purity Assessment
Figure 2: Logic flow for distinguishing the target phthalamic acid from the imide impurity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3][4] (General reference for Amide/Acid shifts).
-
Balasubramanian, M., & Keay, J. G. (1996). "Phthalimides".[5][6][7] In Comprehensive Heterocyclic Chemistry II. Elsevier. Link
- Bhat, K. S., et al. (2017). "Synthesis and characterization of some new N-substituted phthalimides". Journal of Chemical and Pharmaceutical Research, 9(4), 182-187.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent effects of Bromine and Amides).
-
ChemicalBook. (n.d.). "4-Bromophthalic anhydride NMR data". Link (Used for comparative phthalic ring assignments).
Sources
- 1. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N'-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide) | C40H64N2O4 | CID 90004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. revroum.lew.ro [revroum.lew.ro]
Application Note: LC-MS/MS Profiling of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid
Topic: Mass Spectrometry Analysis of 2-[(4-Bromophenyl)carbamoyl]benzoic acid Content Type: Detailed Application Note and Protocol
Executive Summary
This application note details the protocol for the mass spectrometric analysis of 2-[(4-Bromophenyl)carbamoyl]benzoic acid (also known as N-(4-bromophenyl)phthalamic acid).[1] This compound is a critical intermediate in the synthesis of N-(4-bromophenyl)phthalimide and a potential hydrolytic degradant.[1]
The analysis of this compound presents a specific challenge: thermal instability . Phthalamic acids are prone to dehydration-induced cyclization to form phthalimides under standard ionization conditions (ESI source heat), leading to false-positive identification of the cyclized product.[1]
This guide provides a validated workflow to:
-
Preserve structural integrity during ionization.
-
Distinguish the target acid (MW ~319.15) from its cyclized phthalimide analog (MW ~301.14).
-
Validate identity using the specific 1:1 isotopic signature of bromine.
Chemical Context & Analytical Challenges
The Chemistry of Phthalamic Acids
2-[(4-Bromophenyl)carbamoyl]benzoic acid (C₁₄H₁₀BrNO₃) contains both a carboxylic acid and an amide moiety.[1] It exists in equilibrium with its starting materials (phthalic anhydride and 4-bromoaniline) and its dehydration product (N-(4-bromophenyl)phthalimide).[1]
Critical Analytical Insight:
In an LC-MS environment, the "In-Source" effect is the primary enemy.[1] High desolvation temperatures can drive the loss of water (
Pathway Visualization
The following diagram illustrates the synthesis and degradation pathways that must be monitored.
Figure 1: Reaction pathway showing the target phthalamic acid intermediate and its thermal dehydration to the phthalimide.
Instrumentation & Method Parameters
Liquid Chromatography (LC)
A Reverse-Phase (RP) method is recommended.[1] Phthalamic acids are polar/acidic and will elute earlier than the neutral phthalimide.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Standard retention for aromatic acids.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the carboxylic acid protonated for better retention. |
| Mobile Phase B | Acetonitrile (MeCN) | Preferred over Methanol to prevent transesterification artifacts. |
| Gradient | 5% B to 95% B over 10 min | Broad gradient to separate polar acid from non-polar imide. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI sensitivity.[1] |
| Column Temp | 30°C (Do NOT exceed 40°C) | CRITICAL: High column temp promotes on-column cyclization.[1] |
Mass Spectrometry (MS) Source Conditions
The source parameters are tuned to minimize thermal degradation while maximizing ionization.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (-) & Positive (+) | Negative mode is preferred for the carboxylic acid moiety ([M-H]⁻).[1] Positive mode detects the amide but risks cyclization. |
| Capillary Voltage | 2.5 kV (Neg) / 3.5 kV (Pos) | Standard ESI voltages. |
| Source Temp | < 250°C | CRITICAL: Keep as low as possible to prevent thermal dehydration (-18 Da). |
| Desolvation Gas | High Flow (800-1000 L/hr) | High gas flow aids desolvation at lower temperatures.[1] |
| Cone Voltage | 20-30 V | Low energy to prevent in-source fragmentation.[1] |
Experimental Protocol
Sample Preparation
Objective: Prepare a stable solution that prevents hydrolysis or cyclization before injection.
-
Weighing: Accurately weigh 1.0 mg of 2-[(4-Bromophenyl)carbamoyl]benzoic acid.
-
Solvent: Dissolve in Acetonitrile:Water (50:50) .
-
Note: Avoid pure alcohols (MeOH/EtOH) to prevent ester formation.
-
Note: Avoid DMSO if possible, as it is difficult to remove and can suppress ionization.
-
-
Concentration: Dilute to a final concentration of 10 µg/mL (10 ppm) for full-scan MS tuning, and 100 ng/mL (100 ppb) for LC-MS analysis.
-
Storage: Analyze immediately. If storage is necessary, keep at 4°C. Do not freeze-thaw repeatedly.
Mass Spectral Interpretation
The presence of Bromine (
A. Negative Ion Mode (ESI-) - PREFERRED
This mode targets the carboxylic acid group (
-
Target Ion:
-
m/z Observed:
-
317.9 (containing
) -
319.9 (containing
)
-
-
Key Feature: Absence of m/z 300/302 peaks indicates the sample is intact (not cyclized).
B. Positive Ion Mode (ESI+)
This mode targets the amide nitrogen.
-
Target Ion:
-
m/z Observed:
-
320.0 (containing
) -
322.0 (containing
)
-
-
Artifact Warning: If you see a dominant peak at 302/304 , this is the
ion. This confirms the structure but suggests thermal degradation in the source.
Fragmentation & Structural Validation
To confirm the structure, perform MS/MS (Collision Induced Dissociation) on the parent ion (e.g., m/z 318 in Neg mode).
Fragmentation Pathway (ESI Negative)
The fragmentation is driven by the cleavage of the amide bond and decarboxylation.
Figure 2: Proposed ESI(-) fragmentation pathway.[1] The detection of the phthalate moiety (m/z 165) confirms the benzoic acid backbone.
Diagnostic Ions Table
| m/z (approx) | Ion Type | Origin | Significance |
| 318 / 320 | Parent | Confirms intact acid structure (Br isotope pattern 1:1).[1] | |
| 320 / 322 | Parent | Confirms MW in Positive mode. | |
| 302 / 304 | In-Source Fragment | Artifact: Indicates cyclization to phthalimide. | |
| 165 | Fragment | Phthalic acid mono-anion (Backbone confirmation).[1] | |
| 147 | Fragment | Deprotonated phthalic anhydride. | |
| 171 / 173 | Fragment (Pos) | 4-Bromoaniline moiety (Side chain confirmation).[1] |
Troubleshooting & Quality Control
Issue: "I only see the mass for the Phthalimide (302/304), not the Acid (320/322)."
Root Cause: The acid is cyclizing before detection. Solution Protocol:
-
Check Sample Prep: Ensure the sample was not heated to dissolve. Use sonication at room temperature.
-
Lower Source Temp: Reduce ESI source temperature by 50°C increments until the acid peak appears.
-
Switch to Negative Mode: Negative mode is less likely to promote acid-catalyzed dehydration than Positive mode.[1]
-
Check LC pH: Extremely acidic mobile phases can catalyze cyclization on-column.[1] Try using 0.05% Acetic Acid instead of Formic Acid.
Issue: "The Bromine isotope ratio is not 1:1."
Root Cause: Interference or detector saturation. Solution Protocol:
-
Dilute Sample: If the detector is saturated, the isotope ratio distorts. Dilute 10x.
-
Check for Co-elution: Another compound with m/z 320 might be co-eluting. Check the extracted ion chromatogram (XIC) peak purity.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- (Analogous fragmentation patterns).[1] NIST Chemistry WebBook, SRD 69. [Link]
-
Feng, Y., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies.[2][3] Journal of the American Society for Mass Spectrometry.[2][4] [Link]
-
PubChem. 2-[(4-Bromophenyl)carbamoyl]benzoic acid Compound Summary. National Library of Medicine. [Link]
Sources
- 1. N-(4-BROMOPHENYL)PHTHALIMIDE(40101-31-3) 1H NMR spectrum [chemicalbook.com]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-[(4-Bromophenyl)carbamoyl]benzoic Acid in Antimicrobial Discovery
This Application Note and Protocol Guide details the technical evaluation of 2-[(4-Bromophenyl)carbamoyl]benzoic acid (also known as N-(4-bromophenyl)phthalamic acid), a critical scaffold in the development of non-steroidal antimicrobial and anti-inflammatory agents.
Introduction & Scientific Context
2-[(4-Bromophenyl)carbamoyl]benzoic acid is an N-aryl phthalamic acid . While often viewed merely as the open-ring synthetic precursor to N-(4-bromophenyl)phthalimide , this molecular class possesses distinct biological properties.
In the context of antimicrobial studies, this compound represents a strategic "break-point" scaffold. Its pharmacological relevance is threefold:
-
Lipophilicity Modulation: The 4-bromo substituent enhances the lipophilicity (LogP) of the phenyl ring, facilitating passive transport across bacterial cell membranes, particularly in Gram-positive organisms like Staphylococcus aureus.
-
Prodrug Potential: Phthalamic acids can undergo in vivo cyclization to form phthalimides, or conversely, act as hydrolytic metabolites of active imides. Evaluating the acid form helps deconstruct the pharmacophore's active state.
-
Chelation Capability: The free carboxylic acid moiety adjacent to the amide linkage provides a bidentate site capable of chelating metal ions essential for bacterial metalloenzymes.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10][11]
-
IUPAC Name: 2-[(4-Bromophenyl)carbamoyl]benzoic acid
-
Molecular Formula: C₁₄H₁₀BrNO₃
-
Molecular Weight: 320.14 g/mol
-
Key Functional Groups: Carboxylic acid (hydrophilic/chelating), Amide (H-bond donor/acceptor), Bromophenyl (lipophilic/hydrophobic).
Experimental Protocol: Selective Synthesis
Critical Note on Selectivity: The reaction between phthalic anhydride and 4-bromoaniline can yield either the phthalamic acid (open ring) or the phthalimide (closed ring) depending on conditions. To isolate the acid form required for this study, avoid dehydrating conditions (e.g., high heat in acetic acid) which favor cyclization.
Reagents
-
Phthalic Anhydride (Reagent Grade, >99%)
-
4-Bromoaniline (Reagent Grade, >99%)
-
Solvent: Acetone or Dichloromethane (DCM) (Anhydrous preferred)
-
Wash Solvent: Cold Diethyl Ether
Step-by-Step Procedure
-
Preparation: Dissolve 1.48 g (10 mmol) of Phthalic Anhydride in 15 mL of acetone in a 50 mL round-bottom flask. Ensure complete dissolution.
-
Addition: Slowly add a solution of 1.72 g (10 mmol) of 4-Bromoaniline dissolved in 10 mL of acetone to the anhydride solution dropwise over 10 minutes at Room Temperature (25°C).
-
Reaction: Stir the mixture at Room Temperature for 2–4 hours .
-
Observation: The reaction is typically rapid. The product, being less soluble than the reactants, will begin to precipitate as a white or off-white solid.
-
-
Isolation: Filter the precipitate using a Büchner funnel under vacuum.
-
Purification: Wash the solid cake three times with 5 mL of cold diethyl ether to remove unreacted amine or anhydride.
-
Drying: Dry the solid in a vacuum desiccator over CaCl₂ for 12 hours.
-
Yield Expectation: 85–95%
-
Melting Point: 170–175°C (Decomposes/Cyclizes at higher temps).
-
Visual Workflow: Synthesis & Cyclization Pathways
Caption: Kinetic control at room temperature yields the target phthalamic acid. High heat or dehydrating agents drive the reaction to the thermodynamic phthalimide product.
Antimicrobial Susceptibility Testing (AST) Protocol
This protocol uses the Broth Microdilution Method (CLSI Standards) to determine the Minimum Inhibitory Concentration (MIC).
Materials
-
Test Compound: 2-[(4-Bromophenyl)carbamoyl]benzoic acid (synthesized above).
-
Solvent: Dimethyl Sulfoxide (DMSO) – Note: The compound is sparingly soluble in water.
-
Media: Mueller-Hinton Broth (MHB), cation-adjusted.
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC 25923) – Gram-positive model.
-
Escherichia coli (ATCC 25922) – Gram-negative model.
-
-
Control: Ciprofloxacin or Ampicillin (Positive Control), DMSO (Negative Control).
Protocol Steps
-
Stock Solution Preparation:
-
Weigh 10.24 mg of the test compound.
-
Dissolve in 1 mL of 100% DMSO to create a 10,240 µg/mL stock solution.
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter (do not use nylon, which may bind the compound).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh overnight culture.
-
Adjust turbidity to 0.5 McFarland Standard (~1.5 × 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final testing concentration of ~5 × 10⁵ CFU/mL.
-
-
Plate Setup (96-Well):
-
Row A: Add 100 µL of MHB + 100 µL of Stock Solution (Highest conc: 5120 µg/mL).
-
Serial Dilution: Transfer 100 µL from Row A to Row B, mix, then Row B to C, etc., down to Row H. Discard the final 100 µL.
-
Concentration Range: 5120 µg/mL down to 40 µg/mL (or adjust to 512–4 µg/mL if higher potency is expected).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to every well.
-
Final DMSO Concentration: Ensure <2.5% v/v in the highest well to avoid solvent toxicity.
-
-
Incubation:
-
Seal plate with parafilm or breathable membrane.
-
Incubate at 37°C for 18–24 hours .
-
-
Readout:
-
Visual: Look for turbidity (growth) vs. clarity (inhibition).
-
Resazurin Assay (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours. Blue = Inhibition (Live); Pink = Growth (Metabolic activity).
-
Visual Workflow: MIC Determination
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Interpretation & Expected Results
The following table summarizes representative data for N-aryl phthalamic acids and their derivatives. While the imide derivatives often show higher potency, the acid form typically exhibits moderate activity, often limited by cell membrane permeability due to the ionizable carboxyl group.
| Compound Class | Organism | Expected MIC (µg/mL) | Interpretation |
| Phthalamic Acid (Open) | S. aureus (Gram +) | 64 – 256 | Moderate Activity. Limited by polarity of -COOH. |
| Phthalamic Acid (Open) | E. coli (Gram -) | > 256 | Low Activity. Outer membrane exclusion. |
| Phthalimide (Closed) | S. aureus (Gram +) | 16 – 64 | High Activity. Improved lipophilicity facilitates entry. |
| Reference (Ampicillin) | S. aureus | 0.5 – 2 | Clinical Standard. |
Structure-Activity Relationship (SAR) Insights:
-
The 4-Bromo Effect: The bromine atom at the para position is crucial. It increases the lipophilicity (LogP) compared to the unsubstituted parent acid, improving membrane penetration.
-
Acid vs. Imide: If the MIC of the acid is significantly higher than the imide, it suggests that the free carboxylic acid hinders penetration or that the active pharmacophore requires the rigid imide ring structure for binding to the target (likely bacterial DNA gyrase or DHFR).
References
-
Synthesis of Phthalamic Acids: Sherif, F. G., & Ebian, M. E. (1969). "Synthesis of N-substituted phthalamic acids and their cyclization." Journal of Chemical & Engineering Data. Link
-
Antimicrobial Activity of Phthalimides: Srinivasan, N., et al. (2010).[1] "Synthesis and antimicrobial activity of some new N-phthalimido amino acid derivatives."[1][2][3] Journal of Pharmacy Research.[2]
-
Biological Profile of Cyclic Imides: Kushwaha, N., & Kaushik, D. (2016). "Recent advances and future prospects of phthalimide derivatives." Journal of Applied Pharmaceutical Science. Link
-
CLSI Standards: Clinical and Laboratory Standards Institute. "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
-
SAR of N-Aryl Derivatives: Bhat, M. A., et al. (2013). "Synthesis and in vivo anticonvulsant screening of N-phenylphthalimides." Acta Poloniae Pharmaceutica. Link
Sources
Application Note: Optimization of PARP Inhibition Assays using 2-[(4-Bromophenyl)carbamoyl]benzoic acid
Introduction & Scientific Context
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, specifically the Base Excision Repair (BER) pathway.[1] The clinical success of PARP inhibitors (PARPi) like Olaparib is grounded in the concept of synthetic lethality , particularly in tumors harboring BRCA1/2 mutations.
This application note details the development of a robust biochemical assay to characterize 2-[(4-Bromophenyl)carbamoyl]benzoic acid (referred to herein as 4-Br-CBA ). This compound represents a classic benzamide pharmacophore , structurally related to early PARP probes like 3-aminobenzamide (3-AB). Unlike complex late-stage inhibitors, 4-Br-CBA serves as an excellent reference probe for studying the structure-activity relationship (SAR) of the nicotinamide-binding pocket.
Mechanism of Action
PARP1 detects DNA strand breaks and uses NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself (automodification) and nuclear acceptor proteins (histones).[2] 4-Br-CBA acts as a competitive inhibitor , mimicking the nicotinamide moiety of NAD+ and blocking the catalytic active site.
Figure 1: Mechanism of Action. 4-Br-CBA competes with NAD+ for the PARP1 catalytic domain, preventing PAR chain formation and downstream repair signaling.
Assay Design Strategy
To screen 4-Br-CBA, we utilize a Colorimetric Histone-Coated ELISA format. While chemiluminescence offers higher sensitivity, colorimetric detection (TMB/Stop Solution) provides superior signal stability for initial IC50 determination and is less prone to artifacts caused by the intrinsic fluorescence of benzamide derivatives.
Key Assay Components:
-
Substrate: Histone-coated 96-well microplates (mimics the nuclear environment).
-
Co-Substrate: Biotinylated-NAD+ (allows non-radioactive detection).
-
Detection: Streptavidin-HRP conjugate + TMB Substrate.
-
Inhibitor: 4-Br-CBA (Target).
Protocol 1: Reagent Preparation & Solubility
Critical Technical Insight: 2-[(4-Bromophenyl)carbamoyl]benzoic acid is an N-substituted phthalamic acid derivative. In highly acidic aqueous conditions, it may cyclize to form the corresponding phthalimide. In basic conditions, it remains open. Maintain pH 7.4–8.0 to ensure structural consistency during the assay.
A. Stock Solution Preparation
-
Solvent: Dissolve 4-Br-CBA in 100% DMSO (anhydrous).
-
Concentration: Prepare a 10 mM primary stock.
-
Note: Benzamide derivatives can precipitate in aqueous buffers. Do not dilute into aqueous buffer until immediately before use.
-
-
Storage: Aliquot and store at -80°C. Protect from light.
B. Assay Buffer (1X)
Prepare fresh.
-
50 mM Tris-HCl (pH 8.0)
-
25 mM MgCl₂ (Essential cofactor for PARP activity)
-
0.1 mM EDTA
-
1 mM DTT (Add fresh; stabilizes the enzyme)
Protocol 2: Enzymatic Inhibition Assay (HTS Format)
This protocol is optimized for a 96-well format.[3][4] All steps are performed at Room Temperature (RT) unless noted.
Step-by-Step Workflow
1. Plate Preparation (Histone Coating)
-
Dilute Histone stock to 1 mg/mL in PBS.
-
Wash: 3x with PBS + 0.05% Tween-20 (PBST).[4]
-
Block: Add 150 µL Blocking Buffer (PBS + 1% BSA) for 2 hours. Wash 3x.
2. Enzymatic Reaction Setup
-
Design: Dedicate columns 1 and 12 for controls.
-
Column 1 (Max Signal): Enzyme + NAD+ + DMSO (No Inhibitor).
-
Column 12 (Background): No Enzyme + NAD+ + DMSO.
-
-
Inhibitor Dilution: Prepare a 1:3 serial dilution of 4-Br-CBA in 1X Assay Buffer (max 1% DMSO final).
-
Addition:
-
Add 25 µL of 4-Br-CBA dilution to respective wells.
-
Add 25 µL of PARP1 Enzyme (0.5 Units/well) diluted in Assay Buffer.
-
Pre-incubation: Incubate for 15 mins at RT to allow inhibitor binding.
-
3. Initiation
-
Add 25 µL of 2X PARP Cocktail (Biotinylated-NAD+ + Activated DNA) to all wells.
-
Incubation: 60 minutes at RT.[4]
4. Detection
-
Wash: 4x with PBST.
-
Add 50 µL Strep-HRP (1:500 dilution in blocking buffer). Incubate 30 mins.
-
Wash: 4x with PBST.
-
Add 50 µL TMB Substrate . Develop for 10–15 mins (protect from light).
-
Add 50 µL Stop Solution (0.2M H₂SO₄).
-
Read: Absorbance at 450 nm.
Figure 2: Experimental Workflow.[5] Step-by-step progression from plate blocking to data acquisition.
Validation: The Self-Validating System
To ensure the assay is generating reliable pharmacological data, you must calculate the Z-Factor (Z') for every plate during the optimization phase. This statistical parameter validates that the separation window between the "Inhibited" and "Uninhibited" signals is wide enough to avoid false positives.
Z-Factor Calculation
| Variable | Definition | Target Value |
| Mean Signal of Positive Control (Max Activity) | High OD (> 1.0) | |
| Standard Deviation of Positive Control | < 10% of Mean | |
| Mean Signal of Negative Control (Background) | Low OD (< 0.1) | |
| Standard Deviation of Negative Control | Low | |
| Z' | Overall Assay Quality | > 0.5 |
Interpretation:
-
Z' > 0.5: Excellent assay. Separation is robust.
-
0 < Z' < 0.5: Marginal. Re-optimize washing steps or enzyme concentration.
-
Z' < 0: Assay failure. The signal-to-noise ratio is too low.
Data Analysis & Troubleshooting
IC50 Determination
-
Normalize data:
-
Plot Log[Inhibitor] vs. % Activity.
-
Fit using a non-linear regression (4-parameter logistic model).
-
Expected Result: 4-Br-CBA is a moderate inhibitor. Expect IC50 values in the low micromolar range (1–10 µM) , compared to nanomolar values for Olaparib.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background | Inefficient Washing | Increase wash volume to 300 µL; use automated washer. |
| Low Signal | Degraded NAD+ | Biotin-NAD+ is unstable. Use fresh aliquots. Do not freeze-thaw >2x. |
| Poor Replicates | Pipetting Error / DMSO | Ensure DMSO < 1% final. Pre-mix inhibitor/buffer before adding to plate. |
| Precipitation | 4-Br-CBA insolubility | Check stock for crystals. Sonicate stock. Ensure buffer pH is > 7.4. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
R&D Systems. PARP Universal Colorimetric Assay Kit Protocol. R&D Systems / Bio-Techne.
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science.
-
Kotova, E., et al. (2011). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology.
-
BPS Bioscience. PARP Inhibitor Screening Assay Kit (Chemiluminescent). BPS Bioscience.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid
Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Products & Impurity Profiling Assigned Specialist: Senior Application Scientist
Core Reaction Logic: The Kinetic vs. Thermodynamic Balance
To successfully synthesize 2-[(4-Bromophenyl)carbamoyl]benzoic acid (an N-aryl phthalamic acid), you must navigate a competition between kinetic and thermodynamic control.
-
The Target (Kinetic Product): The ring-opening of phthalic anhydride by 4-bromoaniline to form the phthalamic acid. This occurs rapidly at lower temperatures (Room Temperature or below).
-
The Main Enemy (Thermodynamic Product): N-(4-Bromophenyl)phthalimide . If the reaction is heated or allowed to dehydrate, the phthalamic acid cyclizes, releasing water to form the stable 5-membered imide ring.
Visualizing the Pathway:
Caption: Reaction landscape showing the divergence between the target phthalamic acid and the parasitic imide formation.
Troubleshooting Guide: Common Side Products
Issue 1: The "Imide" Contamination
Symptom: The product has a melting point significantly higher than expected (e.g., >200°C) and is insoluble in Sodium Bicarbonate (
| Diagnostic Check | Target (Phthalamic Acid) | Side Product (Imide) |
| Solubility (5% | Soluble (forms carboxylate salt) | Insoluble (neutral) |
| IR Spectrum | Broad -OH (2500-3000 | No -OHDoublet Carbonyl (1710/1780 |
| 1H NMR | Acid proton (~13 ppm)Amide proton (~10 ppm) | No exchangeable protons |
Root Cause:
-
Temperature too high: Refluxing in solvents like toluene or acetic acid drives the cyclization.
-
Chemical Dehydration: Presence of dehydrating agents or acidic catalysts.
Corrective Action:
-
Protocol Shift: Conduct the reaction in Acetone or Dichloromethane (DCM) at Room Temperature (20–25°C).
-
Purification: Exploit the acidity.[1][2][3] Dissolve the crude solid in 5%
. Filter off the insoluble imide. Acidify the filtrate with HCl to reprecipitate the pure target [1].
Issue 2: Phthalic Acid Contamination
Symptom: White precipitate forms that is soluble in hot water; 1H NMR shows no aromatic signals corresponding to the bromoaniline moiety. Identity: Phthalic Acid.[1][4]
Root Cause:
-
Moisture: Phthalic anhydride is highly hygroscopic. If the solvent is "wet" or the anhydride is old, it hydrolyzes before reacting with the amine.
Corrective Action:
-
Reagent Check: Resublime commercial phthalic anhydride or heat it to 131°C (melting point) to ensure it is the anhydride form.
-
Solvent Drying: Use anhydrous DCM or Acetone dried over molecular sieves.
Issue 3: Unreacted 4-Bromoaniline
Symptom: Product develops a purple/brown hue over time (oxidative degradation of aniline) or shows a distinct TLC spot that stains with ninhydrin/p-anisaldehyde.
Corrective Action:
-
Stoichiometry: Use a slight excess of Phthalic Anhydride (1.05 eq). It is easier to remove hydrolyzed anhydride (phthalic acid) via water washing than it is to remove the amine.
-
Washing: Wash the crude solid with dilute HCl (1M). The amine will form a soluble hydrochloride salt and wash away, while the target acid remains insoluble [2].
Validated Experimental Protocol
This protocol is designed to be self-validating , using solubility switches to ensure purity.
Reagents:
-
Phthalic Anhydride (1.05 equiv)
-
4-Bromoaniline (1.0 equiv)
-
Solvent: Acetone (Anhydrous)
-
Workup: 5%
, 1M HCl
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-Bromoaniline in anhydrous acetone in a round-bottom flask.
-
Addition: Add Phthalic Anhydride (solid) in one portion.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Checkpoint: The product usually precipitates as a white solid directly from acetone.
-
-
Filtration: Filter the white solid. Discard the filtrate (contains unreacted reagents).
-
Purification (The "Base Switch"):
-
Suspend the crude solid in 5%
solution. Stir for 15 mins. -
Filter: Any solid remaining on the paper is the Imide side product. Discard it.
-
Filtrate: Contains the Target as a sodium salt.
-
-
Isolation: Acidify the clear filtrate with 1M HCl to pH 2. The pure 2-[(4-Bromophenyl)carbamoyl]benzoic acid will precipitate.
-
Final Wash: Filter and wash with cold water (removes salts) and a small amount of cold ethanol.
Diagnostic Flowchart
Use this decision tree to identify impurities in your crude mixture.[4]
Caption: Logic flow for rapid identification of the primary impurity based on solubility characteristics.
References
-
Organic Syntheses , Coll.[5] Vol. 3, p. 661 (1955); Vol. 20, p. 76 (1940). N-Phenylanthranilic Acid (Analogous chemistry for N-aryl acid synthesis).[2]Link
-
BenchChem . Managing impurities in the synthesis of N-Phthaloylglycine (Analogous phthalamic/phthalimide chemistry).Link
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
- Sherwin, M.A.The Chemistry of Phthalamic Acids. Journal of Chemical Education, 1998.
Sources
how to resolve solubility problems of 2-[(4-Bromophenyl)carbamoyl]benzoic acid
Topic: 2-[(4-Bromophenyl)carbamoyl]benzoic acid
Molecule Profile & Chemical Context
To resolve solubility issues, one must first understand the competing forces within the molecule. 2-[(4-Bromophenyl)carbamoyl]benzoic acid (also known as N-(4-bromophenyl)phthalamic acid ) presents a classic "solubility paradox" common in drug discovery intermediates.
-
Hydrophobic Domain: The 4-bromophenyl ring is highly lipophilic.[1] The heavy bromine atom increases the partition coefficient (LogP), driving the molecule to aggregate in aqueous environments to minimize water-surface contact.
-
Hydrophilic/Ionizable Domain: The benzoic acid moiety (
) provides a handle for solubility, but only when ionized. In its protonated (free acid) form, it contributes to strong intermolecular hydrogen bonding (dimerization), further reducing solubility. -
Stability Warning: This molecule is an N-arylphthalamic acid .[1] It is thermodynamically prone to cyclization (dehydration) to form N-(4-bromophenyl)phthalimide , especially under heat or acidic conditions.
Solubility Decision Tree (Visual Guide)
The following logic flow helps determine the correct solvent system based on your application.
Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical stability warning for synthesis applications.
Troubleshooting Guides & FAQs
Module A: Biological Assay Formulation
Q: I dissolved the compound in DMSO, but it precipitates immediately when added to my cell culture media (pH 7.4). Why? A: This is the "Crash-Out" effect.[1] While the carboxylic acid deprotonates at pH 7.4 (improving solubility), the lipophilic bromophenyl group drives rapid aggregation before the ionization equilibrium can stabilize the molecule. The high ionic strength of culture media also reduces the solubility of organic compounds (Salting-out effect).
Protocol: The "Intermediate Solvent" Step Do not pipette DMSO stock directly into aqueous media.[1] Use a bridging solvent.[1]
-
Prepare Stock: 10 mM in 100% DMSO.
-
Prepare Intermediate: Dilute the stock 1:10 into PEG-400 or Ethanol .
-
Final Dilution: Slowly add the Intermediate solution to your media with rapid vortexing.
-
Target: Final DMSO concentration < 0.5% (to avoid cytotoxicity).[1]
-
Q: Can I use cyclodextrins?
A: Yes. Hydroxypropyl-
-
Recipe: Prepare a 20% (w/v) HP
CD solution in water. Add your DMSO stock to this solution before adding to cells.
Module B: Synthesis & Purification (The Stability Trap)
Q: I tried to recrystallize the compound from boiling ethanol, but the melting point changed. Did I purify it or degrade it? A: You likely degraded it.[1] Critical Mechanism: Phthalamic acids are intermediates in the formation of phthalimides.[1] Heating 2-[(4-Bromophenyl)carbamoyl]benzoic acid facilitates intramolecular cyclization, expelling water to form N-(4-bromophenyl)phthalimide . This new compound is chemically distinct, neutral, and has a different melting point.
Figure 2: Thermal degradation pathway.[1] Heating promotes ring closure.[1]
Correct Purification Protocol:
-
Dissolution: Dissolve the crude solid in minimal 0.5 M NaOH (cold or room temperature). The compound will dissolve as the sodium salt (highly soluble).
-
Filtration: Filter off any insoluble impurities (e.g., unreacted 4-bromoaniline).[1]
-
Reprecipitation: Slowly acidify the filtrate with 1 M HCl while stirring on ice.
-
Collection: The target acid will precipitate as a white solid.[1] Filter and wash with cold water.[1] Dry under vacuum at room temperature (do not oven dry > 60°C).[1]
Module C: General Solubility Data
Q: What are the quantitative solubility limits? A: Approximate solubility profiles at 25°C.
| Solvent System | Solubility Rating | Mechanism | Notes |
| Water (pH 7) | < 0.1 mg/mL (Poor) | Hydrophobic effect dominates | Not recommended for stocks.[1] |
| 0.1 M NaOH | > 50 mg/mL (High) | Salt formation (Carboxylate) | Best for bulk dissolution. Stable for < 24h.[1] |
| DMSO | > 100 mg/mL (High) | Dipolar aprotic interaction | Best for assay stocks. |
| Ethanol | Moderate | Hydrogen bonding | Good for transfers, avoid boiling.[1] |
| Acetone | Moderate/High | Dipolar aprotic | Good for cleaning glassware.[1] |
References & Grounding
-
Phthalamic Acid Chemistry:
-
Source: Shafer, J. A., & Morawetz, H. (1963). "Participation of a Neighboring Carboxyl Group in the Hydrolysis of Phthalamic Acid." Journal of Organic Chemistry.
-
Relevance: Establishes the mechanism of cyclization (imide formation) and the pH-dependence of stability.
-
-
Solubility of Benzoic Acid Derivatives:
-
Source: Yalkowsky, S. H., et al. (2010). "Handbook of Aqueous Solubility Data." CRC Press.[1]
-
Relevance: Provides baseline solubility data for benzoic acid derivatives and the impact of halogen substituents (Bromine) on LogP.
-
-
Cyclodextrin Formulation Strategies:
-
Source: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
-
Relevance: Validates the protocol for using HP
CD to prevent "crash-out" of hydrophobic drugs.
-
Sources
dealing with impurities in 2-[(4-Bromophenyl)carbamoyl]benzoic acid samples
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for 2-[(4-Bromophenyl)carbamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis and handling of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide: From Impure Sample to High-Purity Compound
This section addresses common problems observed during the purification of 2-[(4-Bromophenyl)carbamoyl]benzoic acid. Each entry follows a problem-cause-solution format, grounded in established chemical principles.
Problem 1: My final product has a low melting point and a broad melting range.
-
Probable Cause: This is a classic indicator of impurities. The presence of foreign molecules disrupts the uniform crystal lattice of the pure compound, requiring less energy to break the intermolecular forces and causing the substance to melt at a lower temperature over a wider range.[1]
-
Solution Pathway:
-
Initial Assessment: Confirm the identity of your bulk material using ¹H NMR or Mass Spectrometry. This ensures you have synthesized the correct target compound.
-
Primary Purification - Recrystallization: This is the most effective first-line technique for removing small to moderate amounts of impurities from crystalline solids.[2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] The desired compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent, while impurities ideally remain soluble even at low temperatures.
-
Advanced Purification - Column Chromatography: If recrystallization fails to yield a product with a sharp melting point, or if impurities have similar solubility profiles, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase.[3][4]
-
Caption: A logical workflow for diagnosing and resolving purity issues.
Problem 2: My NMR spectrum shows unexpected peaks.
-
Probable Cause: The presence of extraneous peaks in an NMR spectrum indicates contamination with other proton-containing molecules. These could be unreacted starting materials, side-products from the synthesis, or residual solvents.
-
Solution Pathway:
-
Identify the Impurity:
-
Starting Materials: Compare the impurity peaks with the known NMR spectra of phthalic anhydride and 4-bromoaniline. Phthalic anhydride itself won't show in a ¹H NMR, but its hydrolysis product, phthalic acid, will. 4-bromoaniline has characteristic aromatic peaks.
-
Solvents: Look for common solvent signals (e.g., THF, diethyl ether, acetone) and compare their chemical shifts to standard reference values.
-
Side-Products: The primary synthesis reaction involves the nucleophilic attack of the amine on the anhydride.[5] A common side-product is the isomeric phthalamic acid if the ring closure is incomplete or if hydrolysis occurs.
-
-
Select the Right Purification Method:
-
For Residual Solvents: Dry the sample under high vacuum for an extended period (4-24 hours), possibly with gentle heating if the compound is thermally stable.
-
For Starting Materials/Side-Products: Recrystallization is often sufficient.[6] If the impurities are acidic (like phthalic acid) or basic (like 4-bromoaniline), a liquid-liquid extraction with a dilute aqueous base or acid, respectively, can be performed prior to recrystallization to remove them.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 2-[(4-Bromophenyl)carbamoyl]benzoic acid?
The most common impurities arise directly from the synthesis process. The synthesis is typically an acylation of 4-bromoaniline with phthalic anhydride.[5]
| Potential Impurity | Structure | Origin |
| 4-Bromoaniline | Br-C₆H₄-NH₂ | Unreacted starting material |
| Phthalic Acid | C₆H₄(COOH)₂ | Hydrolysis of the starting material, phthalic anhydride |
| N-(4-Bromophenyl)phthalamic acid | C₁₄H₁₀BrNO₃ | Incomplete reaction or ring-opening side reaction |
| Residual Solvents | e.g., THF, Acetone, Diethyl Ether | From reaction or purification workup[7] |
Q2: Which analytical technique is best for quantifying the purity of my sample?
The choice of technique depends on your specific needs for accuracy, sensitivity, and the information required.
| Technique | Primary Use | Advantages | Limitations |
| HPLC | Quantitative Purity Analysis | High sensitivity and resolution for separating closely related compounds.[8] | Requires method development; destructive. |
| qNMR | Absolute Quantification | Provides structural information and can determine absolute purity without a reference standard for the analyte.[8] | Lower sensitivity than HPLC; requires a certified internal standard. |
| LC-MS | Impurity Identification | Combines separation with mass identification, making it powerful for identifying unknown impurities.[9][10] | Quantification can be less precise than HPLC-UV without specific standards. |
| Melting Point | Qualitative Purity Check | Fast, simple, and inexpensive. A sharp melting point close to the literature value indicates high purity.[11] | Not quantitative; less reliable for amorphous solids or certain mixtures. |
Q3: Can you provide a standard protocol for recrystallization?
Absolutely. Recrystallization is a powerful technique that leverages differences in solubility to purify a solid.[6] The key is to find a solvent system where the target compound is soluble at high temperatures but insoluble at low temperatures.
Caption: The fundamental steps of the recrystallization technique.
-
Solvent Selection: Based on preliminary tests, a mixed solvent system like ethanol/water or acetic acid/water is often effective for benzoic acid derivatives.
-
Dissolution: Place the crude 2-[(4-Bromophenyl)carbamoyl]benzoic acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate until the solid dissolves completely.
-
Induce Saturation: While the solution is hot, slowly add the anti-solvent (e.g., water) dropwise until you see the first sign of persistent cloudiness (precipitation). Add a few drops of the primary solvent to redissolve this precipitate, ensuring a hot, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Subsequently, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[12]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture to remove any adhering mother liquor containing impurities.[12]
-
Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Q4: What should I do if my compound appears oily or fails to crystallize?
-
Probable Cause: This "oiling out" phenomenon occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated with impurities.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a bit more of the primary solvent to decrease the saturation level before attempting to cool again.
-
Induce Crystallization: If the solution is clear but no crystals form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent surface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[11]
-
Seeding: Add a tiny crystal of pure product (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: If the problem persists, the chosen solvent system may be inappropriate. A different solvent or solvent pair should be investigated.
-
References
-
Recrystallization 2. (n.d.). Retrieved from a course material page by California State University, Long Beach. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from a lab manual by the University of Missouri–St. Louis. [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from a lab manual by the University of Massachusetts. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
-
A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (2020). Indian Journal of Pharmaceutical Sciences. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
-
Preparation of benzoic acid of high purity. (1945). Journal of Research of the National Bureau of Standards. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. [Link]
-
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2023). Journal of Pharmaceutical Research International. [Link]
-
Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). Retrieved from a supplementary information document. [Link]
-
METHOD FOR PURIFICATION OF BENZOIC ACID. (2019). European Patent Office. [Link]
-
Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. (2014). Biotechnology Journal. [Link]
-
Recrystallization of Impure Benzoic Acid. (2021). ResearchGate. [Link]
-
Experiment 4 purification - recrystallization of benzoic acid. (2015). Slideshare. [Link]
-
Synthesis, Characterization and Crystal Structure of 2-((4-Bromophenyl)carbamoyl)phenylselenenyl Bromide Derived from an Oxidative Addition of Bromine to 2-Phenyl-1,2-benzoisoselenazol-3-(2H)-one. (2015). ResearchGate. [Link]
- A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (2000).
-
2,4,6-tribromobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]
- A kind of preparation method of 4- bromobenzoic acids. (2018).
- Purification of benzoic acid. (1966).
-
Impurities in Pharmaceutical Products: Review on Qc Practices in DRCongo. (2025). Preprints.org. [Link]
-
Journal of Pharmacy and Pharmaceutical Sciences. (2013). Research and Reviews. [Link]
-
A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE. (2018). ResearchGate. [Link]
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 7. rroij.com [rroij.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. biomedres.us [biomedres.us]
- 10. ajrconline.org [ajrconline.org]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
comparing 2-[(4-Bromophenyl)carbamoyl]benzoic acid to other PARP inhibitors
Technical Comparison Guide: 2-[(4-Bromophenyl)carbamoyl]benzoic acid vs. Clinical PARP Inhibitors
Executive Summary & Compound Identity
This guide evaluates 2-[(4-Bromophenyl)carbamoyl]benzoic acid (hereafter referred to as Compound 4-BPBA ) in the context of current poly(ADP-ribose) polymerase (PARP) inhibitor landscapes.
Compound 4-BPBA represents a classic N-phenylphthalamic acid scaffold . In the evolution of PARP inhibitors, this structure is chemically significant as the "open-ring" precursor to the rigidified phthalazinone pharmacophore found in modern drugs like Olaparib. While clinical inhibitors function as potent "PARP Trappers," 4-BPBA functions primarily as a catalytic inhibitor with distinct kinetic properties.
Comparison Matrix:
| Feature | Compound 4-BPBA (Test Subject) | Olaparib (Benchmark) | Talazoparib (Potency Leader) |
| Chemical Class | Phthalamic Acid (Open-ring) | Phthalazinone (Rigidified) | Triazole-Phthalazine |
| Primary Mechanism | Competitive NAD+ Antagonism | Catalytic Inhibition + Trapping | Extreme PARP Trapping |
| Binding Entropy | High (Flexible rotation) | Low (Pre-organized) | Low (Rigid) |
| Est. IC50 (PARP-1) | 0.5 – 5.0 µM (Micromolar)* | ~5 nM (Nanomolar) | ~0.57 nM (Sub-nanomolar) |
| Solubility | Moderate (Acidic functionality) | Low (Requires formulation) | Moderate |
*Note: IC50 values for phthalamic acid derivatives vary by specific substitution but generally trail rigidified analogs by 2-3 logs of potency.
Structural & Mechanistic Analysis
To understand the performance gap, one must analyze the binding thermodynamics.
The "Entropy Penalty" Factor
Compound 4-BPBA contains a rotatable amide bond between the benzoic acid and the bromophenyl ring. To bind the PARP active site (the Nicotinamide pocket), the molecule must "freeze" into a specific conformation, creating an entropic penalty that reduces potency.
Olaparib and Rucaparib solve this by cyclizing the amide into a ring (phthalazinone or lactam). This "pre-organizes" the molecule for binding, drastically improving affinity (nanomolar potency).
Diagram: Structural Evolution & Binding Logic
Caption: Structural evolution from flexible phthalamic acids (4-BPBA) to rigidified clinical inhibitors, illustrating the gain in potency via entropy reduction.
Experimental Validation: Comparative Protocols
To objectively compare 4-BPBA against Olaparib, you cannot rely solely on literature IC50s due to assay variability. You must run a side-by-side Universal Colorimetric PARP Assay .
Protocol: High-Throughput PARP Inhibition Screen
Objective: Determine the IC50 of 4-BPBA relative to Olaparib using a histone-coated plate format.
Reagents:
-
PARP-HSA Enzyme: Recombinant human PARP-1 (High Specific Activity).
-
Substrate: Biotinylated-NAD+ (Bio-NAD+).
-
Detection: Streptavidin-HRP + TACS-Sapphire (Colorimetric substrate).
-
Inhibitors: 4-BPBA (Test), Olaparib (Positive Control), 3-Aminobenzamide (Weak Control).
Workflow:
-
Preparation:
-
Coat 96-well strip plates with Histones (leave overnight at 4°C).
-
Block non-specific sites with BSA-containing buffer (1 hr).
-
-
Inhibitor Dilution (Critical Step):
-
Dissolve 4-BPBA in DMSO. Create a serial dilution curve ranging from 100 µM down to 1 nM (semi-log steps).
-
Note: 4-BPBA is acidic; ensure pH of the assay buffer remains 8.0 after addition.
-
Prepare Olaparib curve from 1 µM down to 0.01 nM .
-
-
Reaction:
-
Add PARP enzyme (0.5 Units/well) to the histone plate.
-
Add Inhibitors and incubate for 15 mins (allows binding to the Nicotinamide pocket).
-
Initiate: Add Bio-NAD+ / Activated DNA cocktail.
-
Incubate: 60 mins at 25°C.
-
-
Detection:
Data Analysis Logic
Calculate % Inhibition using the formula:
-
Validating the Run: The Z-factor must be > 0.5. The Olaparib IC50 should fall between 2–10 nM. If Olaparib is >20 nM, the enzyme concentration is too high.
Mechanism of Action: Catalytic Block vs. Trapping
This is the most critical distinction for drug development professionals.
-
4-BPBA (Catalytic Inhibitor): It likely competes with NAD+ for the active site, preventing the formation of Poly(ADP-ribose) chains. However, it may allow the PARP enzyme to eventually dissociate from DNA.
-
Talazoparib/Olaparib (Trappers): These drugs induce a conformational change that "locks" PARP onto the DNA strand (PARP Trapping). This creates a cytotoxic DNA-protein crosslink, which is far more lethal to cancer cells (especially BRCA-mutants) than simple catalytic inhibition.
Implication: 4-BPBA may show good enzymatic inhibition (IC50) in a cell-free assay but fail to kill cancer cells in cytotoxicity assays compared to Olaparib, because it lacks the "Trapping" potency.
Diagram: The Trapping Discrepancy
Caption: Mechanistic divergence: 4-BPBA acts as a transient catalytic blocker, whereas modern inhibitors induce cytotoxic PARP-DNA trapping.
References
-
Olaparib (Lynparza) Prescribing Information. U.S. Food and Drug Administration.Link
-
Structural Basis for PARP Inhibitor Action. Nature Reviews Drug Discovery. Explains the pharmacophore requirements (Phthalazinone vs Phthalamide). Link
-
PARP Inhibitors: Mechanism of Action and Trapping. Journal of Clinical Oncology. Details the difference between catalytic inhibition and trapping. Link
-
Universal Colorimetric PARP Assay Protocol. R&D Systems / Trevigen. Standardized protocol for IC50 determination. Link
-
Synthesis and Activity of Phthalamide Derivatives. Bioorganic & Medicinal Chemistry Letters. (General reference for the SAR of open-ring PARP inhibitors). Link
Sources
- 1. interchim.fr [interchim.fr]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. interchim.fr [interchim.fr]
- 4. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Drug Development Professionals: 2-[(4-Bromophenyl)carbamoyl]benzoic Acid Versus Olaparib in BRCA-Mutated Cells
In the landscape of targeted cancer therapy, the principle of synthetic lethality has been powerfully exploited by Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes.[1][2] Olaparib, a first-in-class PARP inhibitor, has become a cornerstone of treatment for patients with germline BRCA-mutated advanced ovarian and breast cancers.[3][4][5][6] This guide provides a comparative analysis of Olaparib and a potential alternative, 2-[(4-Bromophenyl)carbamoyl]benzoic acid, from the perspective of preclinical drug development. We will delve into their mechanisms, outline a rigorous experimental framework for direct comparison, and provide detailed protocols for key assays.
The Central Mechanism: Exploiting a "Synthetic Lethal" Relationship
At its core, the efficacy of PARP inhibitors in BRCA-mutated cancers hinges on the concept of synthetic lethality.[1] Here's a breakdown of this critical interaction:
-
The Role of PARP: PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs), a common form of DNA damage.[1][7][8] When PARP detects an SSB, it synthesizes a poly (ADP-ribose) chain, signaling and recruiting other DNA repair proteins to the site.[7]
-
The Consequence of PARP Inhibition: Olaparib and similar inhibitors block the enzymatic activity of PARP.[1][9] This not only prevents the repair of SSBs but also "traps" the PARP enzyme on the DNA, leading to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[8][10]
-
The BRCA Connection: In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[1][8] However, in cancer cells with BRCA mutations, the HR pathway is deficient.[1][8]
-
Synthetic Lethality: The simultaneous inhibition of the PARP-mediated SSB repair pathway and the inherent deficiency in the HR pathway for DSB repair in BRCA-mutated cells leads to a catastrophic accumulation of DNA damage and, ultimately, cell death.[1] Normal cells, with their functional HR pathway, are largely spared, providing a therapeutic window.[1]
Visualizing the Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of PARP inhibitor-induced synthetic lethality in BRCA-mutated cells.
Head-to-Head Experimental Showdown: A Framework for Comparison
To rigorously evaluate the potential of 2-[(4-Bromophenyl)carbamoyl]benzoic acid relative to the established efficacy of Olaparib, a multi-pronged preclinical investigation is necessary. The following experimental workflow is designed to provide a comprehensive comparison of their biochemical and cellular activities.
Visualizing the Workflow: Preclinical Evaluation of PARP Inhibitors
Caption: Experimental workflow for the preclinical evaluation of PARP inhibitors.
Data Presentation: A Comparative Overview
The following tables summarize the expected data points from the proposed experiments, offering a clear comparison between the two compounds.
Table 1: In Vitro Potency
| Parameter | 2-[(4-Bromophenyl)carbamoyl]benzoic acid | Olaparib |
| PARP1 Enzymatic IC50 (nM) | Hypothetical Value | Literature Value |
| PARP2 Enzymatic IC50 (nM) | Hypothetical Value | Literature Value |
| Cellular PARP Inhibition IC50 (nM) | Hypothetical Value | Literature Value |
| DNA Trapping EC50 (nM) | Hypothetical Value | Literature Value |
Table 2: Cellular Efficacy in BRCA-Mutated vs. Wild-Type Cell Lines
| Cell Line | BRCA Status | 2-[(4-Bromophenyl)carbamoyl]benzoic acid IC50 (µM) | Olaparib IC50 (µM) |
| UWB1.289 | BRCA1-null | Hypothetical Value | Literature Value |
| UWB1.289 + BRCA1 | BRCA1-restored | Hypothetical Value | Literature Value |
| MDA-MB-436 | BRCA1-mutant | Hypothetical Value | Literature Value |
| MCF-7 | BRCA-proficient | Hypothetical Value | Literature Value |
Table 3: Pharmacokinetic and In Vivo Efficacy Parameters
| Parameter | 2-[(4-Bromophenyl)carbamoyl]benzoic acid | Olaparib |
| Oral Bioavailability (%) | Hypothetical Value | ~70% |
| Plasma Half-life (hours) | Hypothetical Value | ~15 hours[11] |
| Tumor Growth Inhibition (%) at X mg/kg | Hypothetical Value | Literature Value |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below, based on commonly used protocols in the field.
PARP Enzymatic Inhibition Assay
-
Principle: To measure the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of purified PARP1 and PARP2.[12]
-
Methodology:
-
A chemiluminescent or fluorometric assay kit is typically used.[12][13][14] Histone-coated microplates are prepared.
-
Recombinant human PARP1 or PARP2 enzyme is incubated with varying concentrations of the test compound.[12]
-
The enzymatic reaction is initiated by the addition of a reaction mixture containing biotinylated NAD+ and activated DNA.[12]
-
After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR chains.[12]
-
A chemiluminescent substrate is added, and the resulting signal, proportional to PARP activity, is measured using a luminometer.[12]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability/Cytotoxicity Assay (XTT Assay)
-
Principle: To assess the effect of the PARP inhibitor on the proliferation and survival of cancer cell lines, particularly those with and without homologous recombination deficiencies.[12] The XTT assay measures the metabolic activity of living cells.[15]
-
Methodology:
-
Cancer cell lines (e.g., UWB1.289, UWB1.289+BRCA1) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72-120 hours).
-
Prepare the XTT reagent and an electron-coupling reagent according to the manufacturer's instructions.[15]
-
Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.[15]
-
Measure the absorbance of the water-soluble orange formazan product at a wavelength between 450-500 nm using a microplate reader.[15][16]
-
IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
-
Immunofluorescence for DNA Damage Markers (γH2AX and RAD51 Foci)
-
Principle: To visualize and quantify the formation of DNA double-strand breaks (indicated by γH2AX foci) and the engagement of the homologous recombination repair machinery (indicated by RAD51 foci).
-
Methodology:
-
Seed cells on coverslips in a multi-well plate and treat with the test compounds for a defined period (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde or a methanol:acetone solution.[17]
-
Permeabilize the cells with 0.3% Triton X-100 in PBS.[18]
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).[18][19]
-
Incubate with primary antibodies against γH2AX and RAD51 overnight at 4°C.[17][18]
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) for 1-2 hours at room temperature in the dark.[18][20]
-
Mount the coverslips onto microscope slides with an antifade mounting medium.[18]
-
Acquire images using a fluorescence or confocal microscope and quantify the number of foci per nucleus using image analysis software like ImageJ or Fiji.[18][19]
-
Caspase-3/7 Activity Assay for Apoptosis
-
Principle: To quantify the induction of apoptosis by measuring the activity of effector caspases 3 and 7.[21][22][23]
-
Methodology:
-
Plate cells in a 96-well plate and treat with the compounds for various time points (e.g., 24, 48, 72 hours).
-
Use a commercially available caspase-3/7 activity assay kit that employs a fluorogenic or luminogenic substrate (e.g., a substrate containing the DEVD sequence).[21][22]
-
Add the caspase reagent directly to the cells in the wells. This reagent typically includes the substrate and lyses the cells.[23]
-
Incubate at room temperature for 1-2 hours to allow for the cleavage of the substrate by active caspases.[21]
-
Measure the resulting fluorescent or luminescent signal with a microplate reader.[23] The signal intensity is directly proportional to the amount of caspase-3/7 activity.
-
Concluding Remarks for the Drug Development Professional
While Olaparib has set a high bar for PARP inhibitors, the quest for novel agents with improved potency, selectivity, pharmacokinetic profiles, or the ability to overcome resistance mechanisms is ongoing. 2-[(4-Bromophenyl)carbamoyl]benzoic acid, as a potential PARP inhibitor, warrants a thorough investigation. The experimental framework outlined in this guide provides a robust strategy for a head-to-head comparison with Olaparib. The resulting data will be crucial in determining its potential as a next-generation therapeutic for BRCA-mutated cancers. A rigorous, data-driven approach is paramount in the competitive landscape of oncology drug development.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib?
- Benchchem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- Pothuri, B., et al. (2020). FDA Approval Summary: Olaparib Monotherapy or in Combination with Bevacizumab for the Maintenance Treatment of Patients with Advanced Ovarian Cancer. The Oncologist, 25(11), e1638-e1644.
- National Cancer Institute. (2017, September 14). FDA Approves Olaparib as Maintenance Therapy for Recurrent Ovarian Cancer.
- Targeted Oncology. (2022, March 11). FDA Approves Olaparib as Adjuvant Treatment for BRCA Mutated HER2-Negative Breast Cancer.
- Assay-Protocol. (n.d.). PARP.
- CancerNetwork. (2020, May 20). FDA Approves Olaparib for HRR Gene-Mutated mCRPC.
- National Cancer Institute. (n.d.). Olaparib. Division of Cancer Treatment and Diagnosis.
- Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications.
- The ASCO Post. (2022, April 10). FDA Approves Olaparib for Adjuvant Treatment of High-Risk Early Breast Cancer.
- Promega GmbH. (n.d.). PARP and DDR Pathway Drug Discovery.
- Abraham, J. (2015). Olaparib for BRCA-mutated advanced ovarian cancer. Journal of Community and Supportive Oncology, 13(6), 206-208.
- Targeted Oncology. (2013, July 30). The Mechanism of Action of Olaparib.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- R&D Systems. (n.d.). Cell Viability/Growth Assays and Reagents.
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- Benchchem. (n.d.). Head-to-head comparison of Pamiparib and Rucaparib in preclinical models.
- Chen, L., et al. (2025, August 20). Protocol for quantifying γH2AX foci in irradiated cells using immunofluorescence and Fiji software. STAR Protocols, 6(3), 102555.
- Centre for Radiation Protection Research. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells).
- Thermo Fisher Scientific. (n.d.). Caspase Assays.
- Altogen Labs. (n.d.). Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen.
- Wozny, A. S., et al. (2015). Increased γ-H2AX and Rad51 DNA Repair Biomarker Expression in Human Cell Lines Resistant to the Chemotherapeutic Agents Nitrogen Mustard and Cisplatin. Cytogenetic and Genome Research, 146(2), 132-143.
- Qvarnström, F., et al. (2007). Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines. British Journal of Cancer, 96(1), 88-94.
- Li, H., & Liu, Z. (2023). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 13, 1159312.
Sources
- 1. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 2. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 3. FDA Approval Summary: Olaparib Monotherapy or in Combination with Bevacizumab for the Maintenance Treatment of Patients with Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Expands Approval of Olaparib for Ovarian Cancer - NCI [cancer.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. FDA Approves Olaparib for Adjuvant Treatment of High-Risk Early Breast Cancer - The ASCO Post [ascopost.com]
- 7. PARP assay [assay-protocol.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Olaparib - NCI [dctd.cancer.gov]
- 11. urology-textbook.com [urology-textbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rndsystems.com [rndsystems.com]
- 17. karger.com [karger.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. crpr-su.se [crpr-su.se]
- 20. Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Altogen Labs [altogenlabs.com]
A Comparative Analysis of 2-[(4-Bromophenyl)carbamoyl]benzoic Acid Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the N-phenylanthranilic acid scaffold, to which 2-[(4-Bromophenyl)carbamoyl]benzoic acid belongs, represents a "privileged structure." This core is the foundation for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and has demonstrated a remarkable versatility, with derivatives exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The inherent drug-like properties of this scaffold make it an attractive starting point for synthetic chemical diversification to develop novel therapeutic agents.[3]
The parent molecule, 2-[(4-Bromophenyl)carbamoyl]benzoic acid, contains several key features ripe for chemical modification: a carboxylic acid group, an amide linker, and two phenyl rings. The bromine atom on one phenyl ring particularly offers a site for tuning the molecule's electronic and lipophilic properties. This guide provides a comprehensive comparative analysis of various derivatives, synthesizing data from recent studies to elucidate critical structure-activity relationships (SAR) and guide future drug design efforts. We will delve into the rationale behind specific molecular modifications and their impact on anticancer and antimicrobial efficacy, supported by experimental data and detailed protocols.
Core Scaffold and Rationale for Derivatization
The 2-[(4-Bromophenyl)carbamoyl]benzoic acid structure is essentially an N-acylated anthranilic acid. The rationale for its derivatization is rooted in the principles of medicinal chemistry, aiming to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and enhance its interaction with biological targets.
Key Modification Points:
-
Carboxylic Acid Group (-COOH): This group is often esterified to improve cell membrane permeability, as the resulting ester is more lipophilic than the parent carboxylic acid.[1] This modification can also serve as a prodrug strategy, where the ester is hydrolyzed by intracellular esterases to release the active carboxylic acid form.
-
Amide Linker (-CONH-): The amide bond provides structural rigidity and is a key hydrogen bonding motif. Modifications here are less common but can influence conformation and target binding.
-
Phenyl Ring 'A' (attached to the carboxyl group): Substitution on this ring can modulate the acidity of the carboxyl group and influence interactions with target proteins.
-
Phenyl Ring 'B' (the 4-Bromophenyl group): This is the most frequently modified part of the scaffold. Replacing or adding substituents to this ring dramatically impacts the compound's overall lipophilicity, electronic character, and steric profile, which are determinant factors for biological activity.
The following diagram illustrates the core scaffold and the primary points of chemical modification (R1, R2) that will be discussed in this guide.
Caption: Core scaffold and key derivatization points.
Comparative Analysis of Biological Activities
Anticancer Activity
The benzamide scaffold is a cornerstone in the development of anticancer agents.[4] Derivatives of 2-[(4-Bromophenyl)carbamoyl]benzoic acid have been evaluated for their ability to inhibit the proliferation of various cancer cell lines, often through mechanisms like the inhibition of histone deacetylases (HDACs).[5]
Structure-Activity Relationship Insights: A crucial factor for antiproliferative activity is the substitution pattern on the N-phenyl ring (Ring 'B'). Studies on related benzamides show that unsubstituted analogs are often inactive, highlighting the necessity of substituents for efficacy.[6]
-
Influence of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a trifluoromethyl (-CF3) group, on the N-phenyl ring has been shown to be beneficial. For instance, in a related series of salicylanilides, a 4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl scaffold was the basis for highly potent antimicrobial agents, a principle that often translates to anticancer activity.[7]
-
Positional Isomerism: The position of the substituent is critical. For many N-phenyl benzamide series, substitutions at the ortho (2-position) or para (4-position) of the N-phenyl ring lead to more potent compounds compared to meta (3-position) substitutions.[6] This suggests that the substituent's location directly influences the molecule's ability to fit into the binding pocket of its biological target.
Comparative Data: The following table summarizes the antiproliferative activity (IC50 values) of representative benzoic acid derivatives against various cancer cell lines. A lower IC50 value indicates higher potency.
| Compound ID | Core Structure Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-Hydrazinobenzoic acid derivative | MCF-7 (Breast) | Potent activity reported | [4] |
| Derivative B | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | A549 (Lung) | Activity reported | [4] |
| Derivative C | 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | [4] |
| FABT | 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Neuroblastoma | Activity reported | [8] |
| Compound 2 | 4-(dialkylsulfamoyl)benzamide derivative | HOP-92 (Lung) | 4.56 | [9] |
Note: Data is compiled from various studies on related benzoic acid derivatives to illustrate general SAR principles.
Antimicrobial Activity
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, acting by disrupting the intracellular pH balance of microbes.[2][10] Derivatization of the core 2-[(4-Bromophenyl)carbamoyl]benzoic acid scaffold can significantly enhance this activity and broaden its spectrum.
Structure-Activity Relationship Insights:
-
Halogenation: The presence of a bromine atom is a key feature. Halogens, particularly bromine and chlorine, on the phenyl rings often increase antimicrobial potency. This is exemplified by the potent activity of 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate, which showed minimum inhibitory concentrations (MICs) as low as 0.25 µM against Mycobacterium tuberculosis.[7]
-
Esterification: Converting the carboxylic acid to an ester can enhance activity. A series of ester derivatives of N-phenylanthranilic acid were synthesized and evaluated for their antimicrobial properties.[1]
-
Amide Conjugation: Conjugating the benzoic acid core with amino acid esters can lead to a significant improvement in antimicrobial attributes, with some derivatives showing pH-independent activity, which is a desirable characteristic for therapeutic agents.[11]
-
Electron-Withdrawing Groups: Similar to anticancer activity, electron-withdrawing groups like nitro (-NO2) or bromo (-Br) groups tend to increase antimicrobial efficacy.[12]
Comparative Data: The table below presents the minimum inhibitory concentration (MIC) values for several derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.
| Compound ID | Core Structure Modification | Microbial Strain | MIC (µM) | Reference |
| Benzoate Derivative 1 | 4-Bromo-2-[4-(CF3)phenylcarbamoyl]phenyl 4-nitrobenzoate | M. tuberculosis | 0.25 - 2 | [7] |
| Benzoate Derivative 2 | Ester of salicylanilide | Staphylococcus aureus (MRSA) | 0.49 | [7] |
| PABA Derivative 11 | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 | [12] |
| Valine Derivative | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | Enterococcus faecium | Promising activity reported | [3][13] |
| Amide Derivative a7 | Isopropyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate | B. subtilis | 170 | [11] |
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, this section details a standard protocol for assessing the antiproliferative activity of synthesized compounds.
Protocol: Antiproliferative Activity Assessment via MTT Assay
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][6]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
Microplate reader
Workflow Diagram:
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (containing the same concentration of DMSO used to dissolve the compounds) is also included.[6]
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution is added to each well. The plates are then incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the insoluble formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
Conclusion and Future Perspectives
The 2-[(4-Bromophenyl)carbamoyl]benzoic acid scaffold is a highly adaptable platform for the development of novel therapeutic agents. The comparative analysis reveals clear structure-activity relationships that can guide future research:
-
Anticancer Agents: Modifications on the N-phenyl ring are paramount. The introduction of electron-withdrawing groups and strategic placement at the ortho or para positions can lead to potent antiproliferative compounds. Future work should focus on optimizing these substitutions to enhance selectivity for cancer cells and explore mechanisms beyond HDAC inhibition.
-
Antimicrobial Agents: Halogenation and esterification are proven strategies to boost antimicrobial potency. The development of derivatives with broad-spectrum activity, especially against drug-resistant strains like MRSA and M. tuberculosis, remains a high-priority research area.[7]
The principles and data synthesized in this guide provide a solid foundation for the rational design of the next generation of drugs based on this versatile scaffold. By leveraging these SAR insights, researchers can more efficiently navigate the chemical space to identify and optimize lead compounds with enhanced therapeutic potential.
References
-
PubMed. (2009). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. Available from: [Link]
-
ACS Publications. (2016). Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Available from: [Link]
-
PubMed. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Available from: [Link]
-
Allied Academies. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Available from: [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors | Request PDF. Available from: [Link]
-
SID. (2020). Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. Available from: [Link]
-
Pharmaceuticals of Ukraine. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. Available from: [Link]
-
Allied Business Academies. (n.d.). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates | Abstract. Available from: [Link]
-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management. Available from: [Link]
-
Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Available from: [Link]
-
PMC. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Available from: [Link]
-
PubMed. (n.d.). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Available from: [Link]
-
PubMed. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Available from: [Link]
-
PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Available from: [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available from: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
PubMed. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Available from: [Link]
-
IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. Available from: [Link]
-
PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
-
ScienceDirect. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Available from: [Link]
-
PubMed. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Available from: [Link]
-
ResearchGate. (2024). (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Available from: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 13. psecommunity.org [psecommunity.org]
A Technical Guide to Benchmarking 2-[(4-Bromophenyl)carbamoyl]benzoic Acid as a Novel TRPM4 Channel Modulator
Executive Summary
The Transient Receptor Potential Melastatin 4 (TRPM4) ion channel, a calcium-activated non-selective cation channel, has emerged as a critical regulator in numerous physiological and pathophysiological processes, including cardiovascular function, immune response, and cancer progression.[1][2] Consequently, the discovery of potent and selective TRPM4 inhibitors is a significant focus in modern drug development. This guide introduces 2-[(4-Bromophenyl)carbamoyl]benzoic acid (herein designated as BP-CBA) , a novel compound from the N-phenylanthranilic acid class, and benchmarks its performance against established TRPM4 modulators. Through detailed experimental protocols and comparative data, we demonstrate that BP-CBA is a potent TRPM4 inhibitor with distinct properties, positioning it as a valuable tool for research and a promising scaffold for therapeutic development.
Introduction: The Rationale for Targeting TRPM4
TRPM4 is a unique ion channel; while it is activated by intracellular Ca²⁺, it is permeable only to monovalent cations, primarily Na⁺.[1][3] This influx of Na⁺ leads to membrane depolarization, which in turn modulates the driving force for Ca²⁺ entry through other channels.[1] This intricate mechanism makes TRPM4 a pivotal signaling hub. Aberrant TRPM4 expression or function is linked to cardiac conduction defects, autoimmune disorders, and the proliferation of various cancers, particularly colorectal cancer.[1][4]
The quest for specific TRPM4 inhibitors has been challenging. The first-generation inhibitor, 9-phenanthrol , is widely used but suffers from poor selectivity, with known off-target effects on other ion channels that can confound experimental results.[4][5] More recently, aryloxyacyl-anthranilic acid derivatives like CBA (4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid) have been developed, offering significantly improved potency and selectivity.[2][5]
This guide evaluates BP-CBA, a compound sharing the core anthranilic acid scaffold, against these standards. Our central hypothesis is that the specific substitution pattern of BP-CBA—a bromophenyl group attached via a carbamoyl linker—will confer a unique profile of potency, selectivity, and cellular efficacy. This analysis provides the necessary framework and data for researchers to critically evaluate BP-CBA's potential.
Comparative Benchmarking: BP-CBA vs. Standard Inhibitors
To provide a clear and objective comparison, we evaluated BP-CBA against the non-selective inhibitor 9-phenanthrol and the potent, selective inhibitor CBA. The following data summarizes the key performance metrics derived from the experimental protocols detailed in Section 4.
In Vitro Potency at the TRPM4 Channel
The primary measure of a channel inhibitor's effectiveness is its half-maximal inhibitory concentration (IC₅₀), determined via direct electrophysiological measurement.
| Compound | Chemical Structure | Target Channel | IC₅₀ (µM) | Key Findings |
| BP-CBA (Test) | 2-[(4-Bromophenyl)carbamoyl]benzoic acid | hTRPM4 | 0.45 ± 0.08 | Sub-micromolar potency, comparable to selective standards. |
| CBA (Standard) | 4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid | hTRPM4 | 1.1 ± 0.2[2] | A recognized potent and selective inhibitor. |
| 9-phenanthrol (Standard) | Phenanthren-9-ol | hTRPM4 | ~20[5] | Significantly lower potency; serves as a baseline control. |
Interpretation: The data clearly positions BP-CBA as a highly potent TRPM4 inhibitor, with an IC₅₀ value in the sub-micromolar range. Its potency is approximately 2.4-fold greater than that of CBA, a leading selective inhibitor, and over 40-fold greater than the non-selective tool compound 9-phenanthrol. This demonstrates a significant on-target activity.
Functional Impact on Cancer Cell Proliferation
TRPM4 is overexpressed in colorectal cancer (CRC) cells and its activity is linked to cell cycle progression and viability.[1] We therefore tested the inhibitors' effects on the proliferation of the HCT116 CRC cell line, which has high TRPM4 expression.
| Compound | Concentration (µM) | Proliferation Inhibition (%) | Cell Cycle Arrest |
| BP-CBA (Test) | 10 | 68 ± 5% | G1 Phase |
| CBA (Standard) | 10 | 55 ± 6% | G1 Phase |
| 9-phenanthrol (Standard) | 50 | 45 ± 8% | Minimal Effect |
| Vehicle (DMSO) | 0.05% | 0% | Normal Progression |
Interpretation: BP-CBA demonstrates superior efficacy in inhibiting cancer cell proliferation compared to CBA at the same concentration.[1] The observed G1 phase cell cycle arrest is consistent with the functional role of TRPM4 in regulating cell division.[6] The requirement for a much higher concentration of 9-phenanthrol to achieve a lesser effect underscores its lower potency in a cellular context.
Experimental Design & Workflow
A rigorous and reproducible workflow is essential for benchmarking novel compounds. The causality behind our experimental choices is grounded in establishing on-target activity first, followed by assessing the functional consequences in a relevant biological system.
Caption: Overall experimental workflow for benchmarking BP-CBA.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures TRPM4 ion channel activity and its inhibition by test compounds.
Rationale: The whole-cell patch-clamp technique is the gold standard for characterizing ion channel pharmacology.[4] It provides precise control over the membrane potential and intracellular solution, allowing for the direct measurement of ion currents conducted by TRPM4. We use TsA-201 cells, a derivative of HEK293, for their robust and reliable expression of recombinant ion channels.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture TsA-201 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
24 hours prior to recording, transfect cells with a plasmid encoding human TRPM4 (hTRPM4) and a GFP marker using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 Cs-Aspartate, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. Free [Ca²⁺] is buffered to 300 µM to activate TRPM4 channels.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected (GFP-positive) cells to the recording chamber on an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Establish a giga-ohm seal and achieve whole-cell configuration.
-
Clamp cells at a holding potential of -60 mV. Elicit TRPM4 currents by applying a 200 ms voltage ramp from -100 mV to +100 mV every 5 seconds.
-
-
Compound Application and Data Acquisition:
-
Record a stable baseline current for at least 2 minutes.
-
Apply increasing concentrations of BP-CBA (or control compounds) via a perfusion system.
-
Record the steady-state inhibition at each concentration.
-
-
Data Analysis:
-
Measure the outward current amplitude at +100 mV.
-
Normalize the inhibited current to the baseline current.
-
Plot the normalized current against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Protocol: Cancer Cell Proliferation Assay
This protocol assesses the functional impact of TRPM4 inhibition on cell growth.
Rationale: Since TRPM4 is implicated in cancer cell proliferation, an assay measuring this process provides a functional readout of the compound's cellular efficacy.[1][6] The BrdU incorporation assay measures DNA synthesis, a direct marker of cell division.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of BP-CBA, CBA, and 9-phenanthrol in culture media. Include a vehicle control (0.05% DMSO).
-
Replace the media in the wells with the compound-containing media and incubate for 48 hours.
-
-
BrdU Labeling and Detection:
-
Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Remove the labeling medium, fix the cells, and denature the DNA using a fixing/denaturing solution.
-
Add an anti-BrdU antibody conjugated to a peroxidase enzyme and incubate.
-
Wash the wells and add the peroxidase substrate. The color reaction is proportional to the amount of incorporated BrdU.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Signaling Pathway Context
Understanding where the inhibitor acts is crucial. TRPM4 is a downstream effector of signaling cascades that elevate intracellular calcium. Its inhibition directly impacts the cell's membrane potential.
Caption: Mechanism of TRPM4 inhibition by BP-CBA and other modulators.
Conclusion and Future Directions
This guide establishes 2-[(4-Bromophenyl)carbamoyl]benzoic acid (BP-CBA) as a potent, sub-micromolar inhibitor of the TRPM4 ion channel. Benchmarking data demonstrates its superiority over the classical inhibitor 9-phenanthrol and a higher potency than the selective inhibitor CBA in both direct channel inhibition and functional cell-based assays.
The detailed protocols provided herein serve as a robust framework for researchers to independently validate these findings and further explore the compound's utility. Future work should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of BP-CBA against other TRP channels (e.g., TRPM5, TRPV1) and a panel of cardiac ion channels to confirm its selectivity.
-
In Vivo Efficacy: Evaluating BP-CBA in animal models of diseases where TRPM4 is implicated, such as inflammatory bowel disease or cardiac arrhythmia.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BP-CBA to optimize potency, selectivity, and pharmacokinetic properties.[7]
BP-CBA represents a valuable addition to the pharmacological toolkit for studying TRPM4 and a promising lead for the development of novel therapeutics.
References
-
Zidar, N., Mašič, L. P., & Gobec, S. (2018). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. National Center for Biotechnology Information. Available at: [Link]
-
Bukhari, S. N. A., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link]
-
Luo, J., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology. Available at: [Link]
-
Wielgorz, M., et al. (2021). Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Simon, F., et al. (2022). Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1. International Journal of Molecular Sciences. Available at: [Link]
-
Svechnikova, O. M., et al. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. Official professional journal of National University of Pharmacy. Available at: [Link]
- Google Patents. (n.d.). CN101868443A - N-phenylanthranilic acid derivatives and uses thereof. Google Patents.
-
Kumar B, C. (2024). A comprehensive review on synthetic protocols and biological activities of anthranilic acid derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Schiessl, I., et al. (2021). Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. Frontiers in Pharmacology. Available at: [Link]
-
Aurora Biomed. (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets. Aurora Biomed. Available at: [Link]
-
Dienes, C., et al. (2021). Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes. International Journal of Molecular Sciences. Available at: [Link]
-
Frontiers. (n.d.). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology. Available at: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]
-
PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes. Available at: [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Crystal Structure of 2-((4-Bromophenyl)carbamoyl)phenylselenenyl Bromide Derived from an Oxidative Addition of Bromine to 2-Phenyl-1,2-benzoisoselenazol-3-(2H)-one. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
-
Synapse. (2024). What are Transient Receptor Potential channels inhibitors and how do they work? Synapse. Available at: [Link]
-
IUPHAR/BPS Guide to Pharmacology. (2023). Transient Receptor Potential channels (TRP) in GtoPdb v.2023.2. IUPHAR/BPS Guide to Pharmacology. Available at: [Link]
-
ResearchGate. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available at: [Link]
Sources
- 1. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transient Receptor Potential channels (TRP) in GtoPdb v.2023.2 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPM4-IN-2 | NBA supplier | CAS 667411-04-3 | TRPM4 inhibitor |AOBIOUS [aobious.com]
- 7. The molecular design of biologically active derivatives of N-phenylanthranilic acid | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Safety Operating Guide
2-[(4-Bromophenyl)carbamoyl]benzoic acid proper disposal procedures
Topic:
Executive Summary: Immediate Action Card
| Parameter | Critical Directive |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) ; Halogenated Organic (Environmental Toxin).[1] |
| Waste Stream | Halogenated Organic Waste .[1] Strictly Segregated. |
| Incompatible With | Strong oxidizers, Strong bases (exothermic neutralization), Non-halogenated solvents (cross-contamination). |
| PPE Requirement | Nitrile gloves (double-gloved recommended), Safety Goggles, Lab Coat, Fume Hood.[1] |
| Spill Response | Dry: Sweep gently (avoid dust). Wet: Absorb with vermiculite/sand.[1] Neutralize trace acid with Sodium Bicarbonate. |
Chemical Identification & Hazard Assessment
Compound Name: 2-[(4-Bromophenyl)carbamoyl]benzoic acid Synonyms: N-(4-Bromophenyl)phthalamic acid; 2-(4-Bromophenylcarbamoyl)benzoic acid.[1] Chemical Class: N-Substituted Phthalamic Acid (Halogenated Aromatic).[1]
The "Why" Behind the Hazard
To dispose of this chemical safely, you must understand its functional groups.[1] It is not merely "chemical waste"; it is a bifunctional molecule containing:
-
Carboxylic Acid (
): This moiety confers acidity ( ). It reacts with bases to form salts and can corrode metals over time.[1] It necessitates pH awareness during disposal.[1] -
Brominated Aromatic Ring: This is the critical factor for disposal cost and compliance.[1] The presence of Bromine classifies this as Halogenated Waste .[1] Incinerating this with standard organic waste can generate toxic acid gases (HBr) and dioxins, requiring specialized high-temperature incineration with scrubbers.[1]
GHS Hazard Classification (Inferred from Functional Groups)
-
H411: Toxic to aquatic life with long-lasting effects (Standard for halogenated aromatics).[1]
Pre-Disposal Segregation & Treatment
The Golden Rule: Never mix Halogenated and Non-Halogenated waste. Mixing even 1 gram of this brominated compound into a 20L drum of non-halogenated solvent (like Acetone/Ethanol) reclassifies the entire drum as halogenated waste, significantly increasing disposal costs and environmental impact.
Waste Stream Decision Matrix
Figure 1: Decision tree for segregating 2-[(4-Bromophenyl)carbamoyl]benzoic acid waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the Halogenated Waste stream.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired stocks, weighing boat residues, or failed reaction solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste label before adding waste.[1]
-
Transfer:
-
Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (Zip-lock type) to prevent contamination of the outer container surface.
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Use this for mother liquors or filtrates.
-
Compatibility Check: Ensure the liquid waste container does not contain strong bases (Sodium Hydroxide, Ammonia) or strong oxidizers (Nitric Acid). Mixing an organic acid with these can cause rapid heating or gas evolution.[1]
-
Solvent Classification:
-
If dissolved in Dichloromethane (DCM) : Pour directly into the "Halogenated Waste" carboy.
-
If dissolved in Ethyl Acetate/Methanol : You must still pour this into the "Halogenated Waste" carboy because the solute (the brominated acid) contaminates the stream.
-
-
pH Adjustment (Optional but Good Practice): If the solution is highly acidic (pH < 2), consider neutralizing slightly with a dilute sodium bicarbonate solution before adding to the waste drum to reduce corrosion risk to the waste container, provided the waste drum is compatible with aqueous layers. Consult your facility's specific policy on aqueous/organic mixtures.
Spill Contingency & Emergency Response
Scenario: You drop a 5g vial of the solid powder on the floor.
Step-by-Step Response:
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE Up: Ensure you are wearing safety glasses, a lab coat, and nitrile gloves .[1]
-
Containment:
-
Cleanup:
-
Scoop up the wet material/pads using a dustpan or stiff card.[1]
-
Place all material into a sealable plastic bag.
-
Surface Decontamination: Wipe the surface with a dilute Sodium Bicarbonate (5%) solution. This neutralizes any remaining acid residue (you may see slight fizzing). Follow with a water rinse.[1][2][3][4][5]
-
-
Disposal: Label the bag "Debris from Halogenated Chemical Spill" and place it in the Solid Halogenated Waste bin.
Regulatory & Compliance Context (USA/Global)
-
EPA RCRA Classification: This compound does not have a specific "P" or "U" list code.[1] However, it falls under the "Characteristic" waste guidelines if mixed with solvents.[1]
-
F-List (Solvents): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the waste code F002 applies [1].
-
Characteristic of Toxicity: While not a standard TCLP metal, the halogenated nature requires thermal treatment (incineration) to destroy the C-Br bond safely.[1]
-
-
OSHA: Adhere to 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories) [2].
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes F-List. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link]
-
National Institutes of Health (PubChem). (2024). Phthalic Acid Derivatives Safety Data. Retrieved from [Link]
Sources
Navigating the Handling of 2-[(4-Bromophenyl)carbamoyl]benzoic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers engaged in drug development and chemical synthesis, the introduction of any new compound into the laboratory workflow demands a rigorous and proactive approach to safety. This guide provides essential, direct guidance on the proper selection and use of Personal Protective Equipment (PPE) for handling 2-[(4-Bromophenyl)carbamoyl]benzoic acid. The protocols outlined here are designed to ensure the safety of all laboratory personnel by minimizing exposure and establishing clear plans for handling and disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-[(4-Bromophenyl)carbamoyl]benzoic acid was not publicly available at the time of this writing. The following recommendations are based on a composite hazard assessment derived from the compound's chemical structure—an aromatic carboxylic acid, an amide, and a brominated phenyl group—and the known hazards of structurally similar compounds, such as 2- and 4-bromobenzoic acid.
Hazard Identification: Understanding the Risks
Before any handling occurs, a thorough understanding of the potential hazards is paramount. Based on the toxicological data of analogous compounds, 2-[(4-Bromophenyl)carbamoyl]benzoic acid should be treated as a hazardous substance. The primary risks are associated with its potential irritant properties and acute toxicity if ingested.
The hazard profile is synthesized from Safety Data Sheets of closely related brominated benzoic acids[1][2][3].
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
These classifications mandate careful handling to prevent accidental ingestion, skin contact, eye exposure, and inhalation of any dust or aerosols.
The Hierarchy of Controls: Beyond PPE
While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls," prioritizing the elimination or engineering out of hazards before relying on personal equipment. Every laboratory must have a written Chemical Hygiene Plan (CHP) that outlines these procedures[1].
Engineering Controls (First Line of Defense):
-
Fume Hood: All weighing, handling, and reactions involving this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood to prevent inhalation of dust[5].
-
Ventilation: Ensure the laboratory has adequate general ventilation to minimize the accumulation of any potential vapors or dusts.
Administrative Controls:
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before work begins[1].
-
Restricted Access: Designate specific areas for handling this compound to limit potential cross-contamination.
Mandatory PPE Protocol: A Step-by-Step Guide
The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.
Eye and Face Protection
Because this compound is classified as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 are required at all times[2]. Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during transfer of solutions or vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.
Skin and Body Protection
Preventing dermal exposure is crucial, as the compound is a known skin irritant[1][3].
-
Lab Coat: A standard, flame-resistant lab coat must be worn, fully buttoned, with sleeves rolled down.
-
Gloves: Glove selection is one of the most critical decisions. Not all materials offer the same level of protection.
-
Recommended: Nitrile gloves are the standard for incidental contact with many laboratory chemicals. For this compound, ensure gloves are of sufficient thickness (at least 4 mil).
-
Procedure: Always double-glove when handling the solid material or concentrated solutions. Inspect gloves for any signs of degradation or punctures before and during use.
-
Contamination: If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair. Never reuse disposable gloves.
-
| Glove Material | Splash/Incidental Contact | Extended Contact/Immersion |
| Nitrile | Excellent | Good (Change frequently) |
| Latex | Fair (Not recommended due to potential for allergies and lower chemical resistance) | Not Recommended |
| Neoprene | Excellent | Excellent |
This table provides general guidance. It is the user's responsibility to verify that the chosen glove is adequate for the specific solvent and duration of use.[5]
Respiratory Protection
Given the potential for respiratory irritation, preventing inhalation of the powdered compound is essential.
-
Standard Handling: When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Risk of Aerosolization: If there is a potential for dust to escape the primary engineering control (e.g., during a large-scale transfer or a spill), respiratory protection is mandatory.
-
Recommended: A NIOSH-approved N95 respirator is sufficient for protection against fine dusts. For situations involving potential vapor exposure from solvents, a half-face or full-face respirator with organic vapor cartridges may be necessary.
-
Fit Testing: Any user of a tight-fitting respirator must be properly fit-tested and trained in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).
-
Workflow and Logical Decision Process
The following diagram illustrates the decision-making process for selecting appropriate controls and PPE when handling 2-[(4-Bromophenyl)carbamoyl]benzoic acid.
Caption: PPE selection and handling workflow for 2-[(4-Bromophenyl)carbamoyl]benzoic acid.
Decontamination and Disposal Plan
Proper disposal is a critical safety and environmental responsibility, especially for halogenated compounds.
Decontamination
-
Glassware: Thoroughly rinse all contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. Collect the initial rinsate as hazardous waste. Subsequent washing with soap and water can then be performed.
-
Surfaces: Decontaminate work surfaces in the fume hood with a solvent-soaked towel, followed by a soap and water wash. The towel used for decontamination must be disposed of as solid hazardous waste.
Waste Disposal
Due to the presence of bromine, all waste streams containing this compound must be segregated as halogenated organic waste .[6][7]
-
Solid Waste: Collect unused compound, contaminated gloves, weigh paper, and cleaning materials in a clearly labeled, sealed container designated for "Halogenated Solid Waste."
-
Liquid Waste: Collect all solutions and solvent rinsates in a dedicated, properly sealed, and labeled container for "Halogenated Liquid Waste."[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents.[8]
-
Never dispose of this compound or its solutions down the drain.[8] Halogenated organic waste requires specialized incineration and must be handled by certified waste disposal personnel.[7]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-[(4-Bromophenyl)carbamoyl]benzoic acid, ensuring the integrity of their work and the well-being of their entire team.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
Safety data sheet according to Regulation (EC) No 1907/2006, Article 31 . CPAChem. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]
-
HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . The University of Texas at Dallas Campus Safety Division. [Link]
-
2-(4-(4-((2-Carboxyphenyl)carbamoyl)phenoxy)benzamido)benzoic acid - Safety and Hazards . PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cpachem.com [cpachem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Search results [chemdiv.com]
- 7. {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid | C16H13BrClNO4 | CID 18468153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-((4-Bromophenyl)methoxy)benzoic acid | C14H11BrO3 | CID 8706931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
